BAY 38-7271
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[[2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl]oxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3O5S/c21-20(22,23)8-3-9-29(25,26)28-17-6-2-5-16(12-17)27-19-7-1-4-15-10-14(13-24)11-18(15)19/h1-2,4-7,12,14,24H,3,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJURALZPEJKKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of BAY 38-7271: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271, also known as KN 38-7271, is a synthetic, structurally novel diarylether sulfonylester developed by Bayer AG.[1][2][3] It is a potent cannabinoid receptor agonist with high affinity for both the cannabinoid receptor subtype 1 (CB1) and subtype 2 (CB2).[1][2] Primarily investigated for its neuroprotective properties, this compound has demonstrated significant efficacy in preclinical models of traumatic brain injury and cerebral ischemia.[4][5][6] This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Full Agonism at Cannabinoid Receptors
The primary mechanism of action of this compound is its function as a full agonist at both CB1 and CB2 cannabinoid receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. As a full agonist, this compound binds to and activates these receptors with efficacy comparable to other potent cannabinoids like CP 55,940.[1] The activation of CB1 and CB2 receptors by this compound is the foundational event leading to its observed pharmacological effects, including analgesia and neuroprotection.[1][2]
Quantitative Pharmacological Data
The potency and affinity of this compound for cannabinoid receptors have been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity (Ki) of this compound at Cannabinoid Receptors
| Receptor Target | Tissue/System | Ki Value (nM) |
| CB1 | Rat Brain | 0.46 - 1.85[3] |
| CB1 | Human Cortex | 0.46 - 1.85[3] |
| Recombinant Human CB1 | - | 1.85[7][8][9] |
| CB1 | - | 2.91[1] |
| Recombinant Human CB2 | - | 5.96[7][8][9] |
| CB2 | - | 4.24[1] |
Table 2: In Vivo Efficacy and Neuroprotective Effects of this compound
| Experimental Model | Dosing Regimen | Observed Effect |
| Rat Hypothermia Assay | 6 µg/kg, i.v. | Minimal effective dose to induce a dose-dependent reduction in body temperature.[3][10] |
| Rat Drug Discrimination (vs. CP 55,940) | 3 µg/kg, i.v. | Induced complete generalization.[3][10] |
| Rat Traumatic Brain Injury (Subdural Hematoma) | 100 ng/kg/h (4-h infusion) | 70% reduction in infarct volume.[3][10] |
| Rat Traumatic Brain Injury (Subdural Hematoma) | 300 ng/kg/h (with 3-h delay) | 59% reduction in infarct volume.[3][10] |
| Rat Transient Middle Cerebral Artery Occlusion | 1 ng/kg/h | 91% neuroprotection in the cerebral cortex.[6] |
| Rat Transient Middle Cerebral Artery Occlusion | 10 ng/kg/h | 53% neuroprotection in the striatum.[6] |
| Rat Subdural Hematoma | 250 ng/kg/h | 28% reduction in intracranial pressure and 20% reduction in brain water content.[6] |
Signaling Pathway of this compound
As an agonist for the Gi/o-coupled CB1 and CB2 receptors, this compound initiates a signaling cascade that leads to the modulation of several downstream effectors. A key pathway involves the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs).
Caption: Signaling pathway of this compound via CB1/CB2 receptor activation.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro and in vivo experimental protocols.
Radioligand Displacement Assay for Binding Affinity (Ki) Determination
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental workflow for a radioligand displacement assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from tissues or cell lines expressing the target cannabinoid receptor (CB1 or CB2) are prepared through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) and varying concentrations of this compound.[11]
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
[35S]GTPγS Binding Assay for Agonist Activity
This functional assay measures the activation of G-proteins by a GPCR agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand displacement assay, membranes expressing the cannabinoid receptor of interest are prepared.
-
Reaction Mixture: The membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.
-
Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a defined period to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of this compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined from the resulting dose-response curve.
GIRK Channel Activation Assay
This assay directly measures the functional consequence of CB1/CB2 receptor activation by this compound on ion channel activity.
Detailed Methodology:
-
Cell Culture: A cell line, such as AtT20 or HEK293, endogenously or exogenously expressing both the cannabinoid receptor and GIRK channels is used.[12][13][14]
-
Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.[12][13]
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescent plate reader.
-
Compound Addition: this compound is added to the cells.
-
Signal Detection: Activation of the CB1/CB2 receptors by this compound leads to the opening of GIRK channels, causing an efflux of K+ ions.[12][13] This hyperpolarizes the cell membrane, resulting in a measurable change (typically a decrease) in the fluorescence signal.[12][13][14]
-
Data Analysis: The change in fluorescence is recorded over time, and dose-response curves are generated to determine the EC50 of this compound for GIRK channel activation.
Conclusion
This compound exerts its pharmacological effects through its primary mechanism as a potent, full agonist at both CB1 and CB2 cannabinoid receptors.[1][2] This interaction initiates a Gi/o-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and the activation of GIRK channels, which in turn reduces neuronal excitability. This multifaceted mechanism underlies the compound's demonstrated neuroprotective properties in preclinical models of neurological damage. The quantitative data on its binding affinity and in vivo efficacy highlight its high potency. The experimental protocols detailed herein provide the foundational methods for characterizing the activity of this compound and other cannabinoid receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. scilit.com [scilit.com]
- 4. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CB2 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. cannabinoid CB1 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
BAY 38-7271: A Technical Guide to Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of BAY 38-7271, a potent agonist for the cannabinoid receptors CB1 and CB2. This document compiles quantitative binding affinity data, details common experimental methodologies for its determination, and illustrates the associated signaling pathways.
Core Data: Receptor Binding Affinity of this compound
This compound is a high-affinity ligand for both CB1 and CB2 receptors, demonstrating potent agonist activity. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Kᵢ values indicate higher binding affinity.
| Receptor | Ligand | Kᵢ (nM) | Species | Source |
| CB1 | This compound | 1.85 | Recombinant Human | [1][2] |
| CB2 | This compound | 5.96 | Recombinant Human | [1][2] |
| CB1 | This compound | 2.91 | Not Specified | [3] |
| CB2 | This compound | 4.24 | Not Specified | [3] |
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like this compound at the CB1 and CB2 receptors is primarily conducted through in vitro assays. The two most common methods are radioligand binding assays and [³⁵S]GTPγS binding assays.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor. A commonly used radioligand for cannabinoid receptors is [³H]CP-55,940.
Materials:
-
Cell membranes prepared from cells expressing recombinant human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor agonist (e.g., WIN-55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]CP-55,940), and varying concentrations of the test compound (this compound).
-
Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled agonist).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated Gα subunit.
Materials:
-
Cell membranes prepared from cells expressing recombinant human CB1 or CB2 receptors.
-
Test compound: this compound (as the agonist).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (this compound) at various concentrations in the assay buffer containing GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is a measure of G-protein activation. The data is used to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect of the agonist).
Visualizations
Experimental Workflow: Radioligand Displacement Assay
References
BAY 38-7271 as a neuroprotective agent
An In-depth Technical Guide to BAY 38-7271 as a Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically known as (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate, is a potent and selective cannabinoid receptor agonist with significant promise as a neuroprotective agent.[1][2] Structurally distinct from classical cannabinoids, this diarylether sulfonylester has demonstrated high affinity for both CB1 and CB2 receptors, exhibiting full agonist activity.[3][4] Preclinical studies have consistently highlighted its robust neuroprotective effects in models of traumatic brain injury (TBI) and cerebral ischemia.[1][2][5][6] Notably, these neuroprotective actions are observed at doses significantly lower than those inducing typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[2][7] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical efficacy of this compound, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Traumatic brain injury and cerebral ischemia represent major causes of mortality and long-term disability worldwide.[2] The pathophysiology of these conditions involves a complex cascade of events, including excitotoxicity, inflammation, and oxidative stress, leading to neuronal cell death.[8] The endocannabinoid system, through its activation of cannabinoid receptors (CB1 and CB2), has emerged as a key modulator of these pathological processes, offering a promising target for neuroprotective therapies.[9][10]
This compound was developed by Bayer AG as a structurally novel cannabinoid receptor agonist.[3][4] Its potent neuroprotective properties, coupled with a promising safety profile in early clinical trials, have positioned it as a significant candidate for the treatment of acute neurological injuries.[2][3] This document will delve into the core scientific data underpinning the neuroprotective potential of this compound.
Pharmacology and Mechanism of Action
This compound acts as a full agonist at both CB1 and CB2 receptors.[3] Its high affinity for these receptors is a key determinant of its potency. The neuroprotective effects of this compound are primarily mediated through the activation of CB1 receptors, as demonstrated by the blockade of its effects by selective CB1 receptor antagonists.[1][6]
The proposed signaling pathway for this compound-mediated neuroprotection involves the activation of G-protein coupled CB1 receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This cascade of events is thought to counteract the excitotoxic damage and inflammatory responses that follow acute brain injury.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | Species | Tissue/System | Ki (nM) | Reference |
| CB1 | Human (recombinant) | - | 1.85 | [11] |
| CB1 | Rat | Brain | 0.46 - 1.85 | [1][6] |
| CB1 | Human | Cortex | 0.46 - 1.85 | [1][6] |
| CB2 | Human (recombinant) | - | 5.96 | [11] |
| CB1 | - | - | 2.91 | [3] |
| CB2 | - | - | 4.24 | [3] |
Table 2: In Vivo Neuroprotective Efficacy
| Animal Model | Injury Type | Treatment Paradigm | Dose | Infarct Volume Reduction (%) | Reference |
| Rat | Traumatic Brain Injury (SDH) | 4-hour infusion, immediate | 100 ng/kg/h | 70 | [1][6] |
| Rat | Traumatic Brain Injury (SDH) | 4-hour infusion, 3-hour delay | 300 ng/kg/h | 59 | [1][6] |
| Rat | Traumatic Brain Injury (SDH) | 1-hour infusion, immediate | 0.1 µg/kg | 65 | [5] |
| Rat | Traumatic Brain Injury (SDH) | 15-min infusion, immediate | 10 µg/kg | 53 | [5] |
| Rat | Traumatic Brain Injury (SDH) | 4-hour infusion, 5-hour delay | 1.0 µg/kg/h | 49 | [5] |
| Rat | Traumatic Brain Injury (SDH) | 15-min infusion, 5-hour delay | 3 µg/kg | 64 | [5] |
| Rat | Focal Cerebral Ischemia (tMCAO) | - | 1 ng/kg/h | 91 (Cortex) | [5] |
| Rat | Focal Cerebral Ischemia (tMCAO) | - | 10 ng/kg/h | 53 (Striatum) | [5] |
Table 3: Other In Vivo Effects
| Effect | Animal Model | Dose | Result | Reference |
| Reduction in Body Temperature | Rat | 6 µg/kg, i.v. (minimal effective dose) | Dose-dependent reduction | [1][6] |
| Generalization to CP 55,940 | Rat | 3 µg/kg, i.v. | Complete generalization | [1][6] |
| Reduction in Intracranial Pressure | Rat (SDH model) | 250 ng/kg/h | 28% reduction | [5] |
| Reduction in Brain Water Content | Rat (SDH model) | 250 ng/kg/h | 20% reduction | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma - SDH)
This model is designed to mimic a traumatic brain injury.
Protocol:
-
Anesthesia: Male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Preparation: The animal is placed in a stereotaxic frame, and a craniotomy is performed over the desired brain region. The dura mater is carefully exposed.
-
Induction of Subdural Hematoma: A needle is inserted into the subdural space, and a fixed volume of autologous blood is injected to create the hematoma.
-
Treatment Administration: this compound or vehicle is administered intravenously as a continuous infusion or a bolus injection at specified time points relative to the injury.
-
Physiological Monitoring: Throughout the experiment, physiological parameters such as body temperature, blood pressure, and blood gases are monitored and maintained within a normal range.
-
Endpoint and Analysis: At a predetermined time point post-injury (e.g., 24 hours), the animals are euthanized, and their brains are removed for histological analysis. The infarct volume is typically quantified using triphenyltetrazolium chloride (TTC) staining.
Rat Model of Focal Cerebral Ischemia (transient Middle Cerebral Artery Occlusion - tMCAO)
This model is used to simulate an ischemic stroke.
Protocol:
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and the common, internal, and external carotid arteries are exposed through a midline neck incision.
-
Occlusion of the Middle Cerebral Artery (MCA): A nylon monofilament is introduced into the internal carotid artery and advanced to occlude the origin of the MCA.
-
Occlusion Period and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the ischemic territory.
-
Treatment Administration: this compound or vehicle is administered, often as an intravenous infusion, starting before, during, or after the ischemic period.
-
Neurological Evaluation: At various time points after reperfusion, neurological deficits are assessed using a standardized scoring system.
-
Infarct Volume Determination: At the end of the experiment, the animals are sacrificed, and the brains are sectioned and stained (e.g., with TTC) to determine the infarct volume in different brain regions (cortex and striatum).
[³⁵S]GTPγS Binding Assay
This in vitro assay is used to determine the functional activity of this compound at the CB1 receptor.[5]
Protocol:
-
Membrane Preparation: Brain tissue (or cells expressing the receptor of interest) is homogenized in a buffer and centrifuged to isolate the cell membranes.
-
Assay Incubation: The membranes are incubated in a reaction buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.
-
Separation and Scintillation Counting: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound ligand by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS). The data are then analyzed to determine the EC50 and Emax values for this compound-stimulated [³⁵S]GTPγS binding.
Clinical Development and Future Perspectives
Phase I clinical trials have been conducted with this compound, demonstrating that it is safe and well-tolerated in healthy male volunteers when administered via intravenous infusion.[2][7] The development was licensed to KeyNeurotek Pharmaceuticals and it entered Phase II trials in 2008 for the treatment of traumatic brain injury, however, its development appears to have been discontinued.[3][12]
Despite the halt in its clinical development, the extensive preclinical data for this compound provide a strong rationale for the continued exploration of cannabinoid receptor agonists for neuroprotection. The compound's high potency and favorable therapeutic window in animal models underscore the potential of this therapeutic approach. Future research could focus on optimizing drug delivery to the brain, exploring combination therapies, and further elucidating the downstream signaling mechanisms to identify novel therapeutic targets.
Conclusion
This compound is a potent cannabinoid receptor agonist with well-documented neuroprotective effects in preclinical models of acute brain injury. Its mechanism of action, centered on the activation of the CB1 receptor, offers a promising avenue for mitigating the devastating consequences of traumatic brain injury and stroke. While its clinical development has not progressed, the wealth of data generated for this compound provides a valuable foundation for future research and development of neuroprotective therapies targeting the endocannabinoid system.
References
- 1. scilit.com [scilit.com]
- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BAY-38-7271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In Vitro Characterization of BAY 38-7271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective cannabinoid receptor agonist with demonstrated neuroprotective properties.[1][2] Structurally distinct from classical cannabinoids, this diarylether sulfonylester has been a subject of interest for its therapeutic potential, particularly in the context of traumatic brain injury and cerebral ischemia.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.
Pharmacological Profile: Quantitative Data
The affinity and functional activity of this compound at the cannabinoid receptors, CB1 and CB2, have been quantified through various in vitro assays. The data presented below is a summary from multiple studies.
| Parameter | Receptor | Species/System | Value | Reference |
| Binding Affinity (Ki) | CB1 | Recombinant Human | 1.85 nM | [3][4] |
| CB1 | Recombinant Human | 2.91 nM | [2] | |
| CB1 | Rat Brain | 0.46 - 1.85 nM | [5] | |
| CB1 | Human Cortex | 0.46 - 1.85 nM | [5] | |
| CB2 | Recombinant Human | 5.96 nM | [3][4] | |
| CB2 | Recombinant Human | 4.24 nM | [2] | |
| Functional Activity | CB1 | Rat/Human | Full Agonist | [2][5] |
| CB2 | Recombinant Human | Full Agonist | ||
| Selectivity | Adenosine A3 Receptor | IC50 = 7.5 µM | [4] | |
| Peripheral GABAA Benzodiazepine Receptor | IC50 = 971 nM | [4] | ||
| Melatonin ML1 Receptor | IC50 = 3.3 µM | [4] | ||
| Monoamine Transporter | IC50 = 1.7 µM | [4] |
Key Experimental Protocols
The in vitro characterization of this compound has primarily relied on two key experimental techniques: radioligand binding assays to determine its affinity for cannabinoid receptors and functional assays, such as [³⁵S]GTPγS binding, to assess its agonist activity.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human recombinant CB1 or CB2 receptors, or from brain tissue (e.g., rat brain, human cortex).
-
Incubation: A constant concentration of a radiolabeled cannabinoid receptor agonist, such as [³H]CP55,940, is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest or from tissue homogenates are used.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable [³⁵S]GTPγS traps the G-protein in its active state.
-
Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway activated by this compound and the general experimental workflow for its in vitro characterization.
Caption: Signaling pathway of this compound via CB1/CB2 receptors.
Caption: Experimental workflow for the in vitro characterization of this compound.
Conclusion
The in vitro characterization of this compound reveals it to be a high-affinity, full agonist at both CB1 and CB2 cannabinoid receptors. Its selectivity profile indicates minimal interaction with other tested receptors at concentrations where it is active at cannabinoid receptors. The primary mechanism of action involves the activation of Gi/o-coupled cannabinoid receptors, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways, such as the MAPK cascade. These in vitro findings provide a solid foundation for understanding the neuroprotective effects of this compound observed in vivo and underscore its potential as a therapeutic agent.
References
- 1. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the Diarylether Sulfonylester (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a Potent Cannabinoid Receptor Agonist with Neuroprotective Properties | Scilit [scilit.com]
- 4. medbox.iiab.me [medbox.iiab.me]
- 5. arpi.unipi.it [arpi.unipi.it]
A Technical Guide to BAY 38-7271 for Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Traumatic brain injury is a leading cause of death and disability worldwide, particularly in individuals under 40 years of age.[1] The pathophysiology of TBI is complex, involving a primary mechanical injury followed by a cascade of secondary events that evolve over hours to days. These secondary insults, which include excitotoxicity, oxidative stress, neuroinflammation, blood-brain barrier disruption, and cerebral edema, lead to progressive neuronal cell death and are key targets for therapeutic intervention.[2][3]
The endocannabinoid system plays a crucial role in maintaining neuronal homeostasis and has been implicated in the brain's endogenous protective response to injury.[2][4] Activation of cannabinoid receptors, particularly CB1 and CB2 receptors, has been shown to exert neuroprotective effects in various models of neurological disorders, including TBI.[2][4]
BAY 38-7271 is a structurally novel diarylether sulfonylester that acts as a potent and selective full agonist for both CB1 and CB2 receptors.[1][5] It exhibits high affinity for human CB1 (Ki = 1.85 nM) and CB2 (Ki = 5.96 nM) receptors.[6] Preclinical studies have highlighted its significant neuroprotective properties in models of TBI and cerebral ischemia, suggesting its potential as a therapeutic agent for acute brain injury.[1][7] Notably, the neuroprotective effects of this compound are observed at doses significantly lower than those that induce typical cannabinoid-like side effects, indicating a favorable therapeutic window.[1][8] However, the clinical development of this compound, also known as KN 38-7271, was licensed to KeyNeurotek Pharmaceuticals and was in Phase II trials in 2008, but its development appears to have been discontinued.[5]
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of cannabinoid receptors. The binding of this compound to presynaptic CB1 receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP can influence the activity of downstream effectors like protein kinase A (PKA), thereby affecting synaptic transmission and plasticity.
The neuroprotective efficacy of this compound is believed to be mediated by a multitude of mechanisms triggered by cannabinoid receptor activation.[9][10] These mechanisms include:
-
Reduction of Excitotoxicity: Activation of presynaptic CB1 receptors can inhibit the release of glutamate, a primary excitatory neurotransmitter. Excessive glutamate release following TBI leads to excitotoxicity and neuronal death.
-
Anti-inflammatory Effects: Activation of CB2 receptors, primarily expressed on immune cells including microglia, can suppress the neuroinflammatory response that exacerbates secondary brain injury.
-
Reduction of Cerebral Edema: this compound has been shown to reduce intracranial pressure and brain water content, key contributors to morbidity and mortality in TBI patients.[9]
-
Improvement of Cerebral Blood Flow: Cannabinoid receptor activation can influence cerebrovascular tone, potentially improving blood flow to ischemic brain regions.
Preclinical Efficacy in Traumatic Brain Injury
The neuroprotective effects of this compound have been evaluated in rodent models of traumatic brain injury, primarily the rat acute subdural hematoma (SDH) model and the transient middle cerebral artery occlusion (tMCAO) model.
Rat Acute Subdural Hematoma (SDH) Model
| Parameter | Treatment Protocol | Dosage | Outcome | Citation |
| Infarct Volume Reduction | 1-hour infusion immediately after SDH | 0.1 µg/kg | 65% reduction | [9] |
| 15-minute infusion immediately after SDH | 10 µg/kg | 53% reduction | [9] | |
| 4-hour infusion with a 5-hour delay after injury | 1.0 µg/kg/h | 49% reduction | [9] | |
| 15-minute infusion with a 5-hour delay after injury | 3 µg/kg | 64% reduction | [9] | |
| 4-hour infusion immediately after induction of subdural hematoma | 100 ng/kg/h | 70% reduction | [7] | |
| Applied with a 3-hour delay | 300 ng/kg/h | 59% reduction | [7] | |
| Intracranial Pressure | Determined 24 hours post-SDH | 250 ng/kg/h | 28% reduction | [9] |
| Brain Water Content | Determined 24 hours post-SDH | 250 ng/kg/h | 20% reduction | [9] |
Rat Transient Middle Cerebral Artery Occlusion (tMCAO) Model
| Parameter | Treatment Protocol | Dosage | Outcome | Citation |
| Neuroprotection | Not specified | 1 ng/kg/h | 91% neuroprotection in the cerebral cortex | [9] |
| Not specified | 10 ng/kg/h | 53% neuroprotection in the striatum | [9] |
Experimental Protocols
Animal Models of Traumatic Brain Injury
This model aims to replicate the brain injury caused by a subdural hemorrhage.
-
Animal Preparation: Male rats are anesthetized.
-
Surgical Procedure: A craniotomy is performed to expose the dura mater. Autologous blood is injected into the subdural space to create a hematoma.
-
Monitoring: Physiological parameters such as intracranial pressure (ICP), mean arterial blood pressure (MABP), and cerebral blood flow (CBF) can be monitored throughout the experiment.
This model simulates focal cerebral ischemia, a common component of TBI.
-
Animal Preparation: Male rats are anesthetized.
-
Surgical Procedure: The middle cerebral artery (MCA) is temporarily occluded, typically using an intraluminal filament inserted via the external carotid artery. After a defined period of occlusion, the filament is withdrawn to allow for reperfusion.
-
Confirmation of Occlusion and Reperfusion: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.
Outcome Measures
-
Tissue Processing: At the end of the experiment, animals are euthanized, and their brains are removed. The brains are typically sliced into coronal sections.
-
Staining: The brain slices are stained with a vital stain, such as 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Quantification: The area of infarction on each slice is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all slices.
-
Probe Implantation: A pressure-sensitive probe is implanted into the epidural or intraparenchymal space of the brain.
-
Data Acquisition: The probe is connected to a data acquisition system to continuously record ICP.
-
Tissue Sampling: Brain tissue samples are taken from both the injured and contralateral hemispheres.
-
Wet-Dry Weight Method: The samples are weighed immediately after collection (wet weight) and then dried in an oven until a constant weight is achieved (dry weight).
-
Calculation: Brain water content is calculated as: ((wet weight - dry weight) / wet weight) x 100%.
Signaling Pathways
The neuroprotective effects of this compound are mediated through the activation of CB1 and CB2 receptors, which triggers downstream intracellular signaling cascades. While the precise pathways activated by this compound in the context of TBI have not been fully elucidated, activation of CB1 receptors is known to engage several key neuroprotective signaling pathways.
Conclusion
This compound has demonstrated robust neuroprotective efficacy in clinically relevant preclinical models of traumatic brain injury. Its ability to reduce infarct volume, intracranial pressure, and brain edema highlights its potential as a therapeutic candidate for acute brain injury. The favorable therapeutic window observed in animal studies further underscores its clinical promise. Although its clinical development appears to have halted, the extensive preclinical data on this compound provides a valuable foundation for the continued exploration of cannabinoid receptor agonists for the treatment of TBI. This technical guide consolidates the key findings and methodologies related to this compound research, offering a comprehensive resource to guide future investigations in this critical area of neuroscience. Further research is warranted to fully elucidate the downstream signaling mechanisms and to explore the potential of other selective cannabinoid receptor modulators in the management of traumatic brain injury.
References
- 1. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brain water content. A misunderstood measurement? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Focal Brain Tissue Water Measurements in Human Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BAY 38-7271: A Neuroprotective Cannabinoid Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective cannabinoid receptor agonist that has demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury (TBI) and cerebral ischemia.[1] Developed by Bayer AG, this compound acts as a full agonist at both CB1 and CB2 receptors, exhibiting high affinity for both receptor subtypes.[2] Its promising preclinical profile has positioned it as a potential therapeutic agent for acute neurological injuries. This technical guide provides a comprehensive overview of the preclinical studies of this compound, with a focus on its pharmacological properties, in vivo efficacy, and the detailed experimental protocols used in its evaluation.
Pharmacological Profile
This compound is characterized by its high binding affinity and functional agonism at cannabinoid receptors. In vitro studies have quantified its interaction with both human and rat CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Species | Ki (nM) | Reference |
| CB1 | Human (recombinant) | 1.85 | [3] |
| CB2 | Human (recombinant) | 5.96 | [3] |
| CB1 | Rat | 2.91 | [2] |
| CB2 | Rat | 4.24 | [2] |
In Vivo Neuroprotective Efficacy
The neuroprotective potential of this compound has been extensively evaluated in rodent models of acute brain injury, primarily focusing on traumatic brain injury and stroke. These studies have consistently demonstrated a reduction in neuronal damage and improved functional outcomes.
Traumatic Brain Injury Model (Acute Subdural Hematoma)
In a rat model of acute subdural hematoma (SDH), this compound demonstrated robust neuroprotective effects, leading to a significant reduction in infarct volume and brain swelling.
| Treatment Regimen | Outcome Measure | Efficacy | Reference |
| 0.1 µg/kg (1-hour infusion immediately after SDH) | Infarct Volume Reduction | 65% | [4] |
| 10 µg/kg (15-minute infusion immediately after SDH) | Infarct Volume Reduction | 53% | [4] |
| 1.0 µg/kg/h (4-hour infusion with a 5-hour delay) | Infarct Volume Reduction | 49% | [4] |
| 3 µg/kg (15-minute infusion with a 5-hour delay) | Infarct Volume Reduction | 64% | [4] |
| 250 ng/kg/h | Intracranial Pressure Reduction | 28% | [4] |
| 250 ng/kg/h | Brain Water Content Reduction | 20% | [4] |
Cerebral Ischemia Model (Transient Middle Cerebral Artery Occlusion)
This compound also showed significant neuroprotective efficacy in a rat model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.
| Treatment Regimen | Outcome Measure | Efficacy | Reference |
| 1 ng/kg/h | Neuroprotection in Cerebral Cortex | 91% | [4] |
| 10 ng/kg/h | Neuroprotection in Striatum | 53% | [4] |
Experimental Protocols
In Vivo Models
This model simulates a traumatic brain injury involving bleeding into the subdural space.
-
Animals: Male Wistar rats.
-
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the procedure.
-
A burr hole is drilled over the right parietal cortex.
-
A needle is inserted into the subdural space, and a controlled volume of autologous venous blood is injected to create the hematoma.
-
-
Drug Administration: this compound is administered intravenously as a continuous infusion or a short-duration infusion at various time points post-injury.
-
Outcome Assessment: 24 hours after injury, the brains are harvested, and infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Intracranial pressure and brain water content are also measured.
This model mimics an ischemic stroke by temporarily blocking blood flow to a specific brain region.
-
Animals: Male Wistar rats.
-
Surgical Procedure:
-
Anesthesia is induced and maintained.
-
The common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A nylon monofilament with a silicon-coated tip is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
-
Drug Administration: this compound is typically administered as an intravenous infusion starting at the time of reperfusion.
-
Outcome Assessment: After a survival period (e.g., 24 or 48 hours), the brains are removed, and infarct volume in the cortex and striatum is quantified using TTC staining.
In Vitro Assay
This functional assay is used to determine the agonist properties of a compound at G protein-coupled receptors, such as the cannabinoid receptors.
-
Principle: In the presence of an agonist, the G protein associated with the receptor exchanges GDP for GTP (or the non-hydrolyzable analog [35S]GTPγS). The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.
-
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO cells transfected with human CB1 or CB2 receptors) or from brain tissue.
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl2, EDTA, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the compound.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the preclinical evaluation of this compound, the following diagrams have been generated using the DOT language.
Conclusion
The preclinical data for this compound strongly support its potential as a neuroprotective agent for the treatment of acute brain injuries. Its high affinity and full agonist activity at both CB1 and CB2 receptors translate into significant efficacy in animal models of TBI and stroke. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and similar compounds. The favorable therapeutic window observed in preclinical studies, where neuroprotective doses are lower than those causing typical cannabinoid-like side effects, further enhances its clinical promise.[1] However, it is important to note that the clinical development of this compound appears to have been discontinued, and further investigation would be needed to understand the reasons and to fully assess its translational potential.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoids in Neurodegenerative Disorders and Stroke/Brain Trauma: From Preclinical Models to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
BAY 38-7271: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 38-7271 is a potent, full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), developed by Bayer AG.[1][2] It has demonstrated significant analgesic and neuroprotective effects in preclinical studies, with a primary proposed indication for the treatment of traumatic brain injury (TBI).[1][2][3] Structurally distinct from classical cannabinoids, this compound showed promise in early clinical development, reaching Phase II trials before its development was halted.[1][2] This guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, intended to serve as a resource for researchers in the fields of cannabinoid science and neuropharmacology.
Pharmacology
Mechanism of Action
This compound acts as a direct agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][3] Activation of these receptors, particularly the centrally located CB1 receptors, is believed to mediate the compound's neuroprotective and analgesic effects. The activation of CB1 receptors initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and cellular activity.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its high affinity and potency at both CB1 and CB2 receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species/Tissue | Ki (nM) |
| CB1 | Human (recombinant) | 1.85[4] |
| CB1 | Rat Brain | 2.91[1][5] |
| CB2 | Human (recombinant) | 5.96[4] |
| CB2 | Not Specified | 4.24[1][5] |
Table 2: In-Vivo Pharmacodynamic Effects of this compound
| Effect | Animal Model | Dosage | Route of Administration | Observed Effect |
| Neuroprotection | Rat Subdural Hematoma (SDH) Model | 100 ng/kg/h (4h infusion) | Intravenous | 70% reduction in infarct volume[6] |
| Neuroprotection | Rat SDH Model | 300 ng/kg/h (4h infusion, 3h delay) | Intravenous | 59% reduction in infarct volume[6] |
| Neuroprotection | Rat tMCA-O Model | 1 ng/kg/h | Intravenous | 91% neuroprotection in cerebral cortex |
| Neuroprotection | Rat tMCA-O Model | 10 ng/kg/h | Intravenous | 53% neuroprotection in striatum |
| Reduction of Intracranial Pressure | Rat SDH Model | 250 ng/kg/h | Intravenous | 28% reduction |
| Reduction of Brain Water Content | Rat SDH Model | 250 ng/kg/h | Intravenous | 20% reduction |
| Hypothermia | Rat | 6 µg/kg | Intravenous | Minimal effective dose[6] |
| Generalization to CP 55,940 | Rat (Drug Discrimination) | 3 µg/kg | Intravenous | Complete generalization[6] |
Pharmacokinetics
While comprehensive quantitative pharmacokinetic data for this compound in various species is not publicly available, a review of the compound mentions that pharmacokinetic and drug metabolism studies were conducted in animals and healthy male volunteers.[3]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Half-life (t1/2) | Animals, Humans | Data not publicly available |
| Clearance (CL) | Animals, Humans | Data not publicly available |
| Volume of Distribution (Vd) | Animals, Humans | Data not publicly available |
| Bioavailability | Animals, Humans | Data not publicly available |
Toxicology
Detailed quantitative toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound are not available in the public domain. However, a review of preclinical and clinical studies provides some insight into its safety profile.
General Safety Profile:
-
Preclinical: Acute and subacute toxicity studies were performed in animals. The doses required for maximal neuroprotective efficacy were significantly lower than those inducing typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[3]
-
Clinical: In Phase I clinical trials, this compound was reported to be safe and well-tolerated when administered to healthy male volunteers via intravenous infusion for either 1 or 24 hours.[3]
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol describes a plausible method for determining the binding affinity of this compound to the CB1 receptor, based on standard methodologies.
Objective: To determine the inhibitory constant (Ki) of this compound for the CB1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing recombinant human CB1 receptor or from rat brain tissue.
-
Radioligand: [3H]CP 55,940 (a potent CB1/CB2 agonist).
-
Non-specific binding control: A high concentration of a non-labeled potent cannabinoid agonist (e.g., unlabeled CP 55,940).
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate the CB1 receptor-containing membranes with varying concentrations of this compound and a fixed concentration of [3H]CP 55,940.
-
Parallel incubations are performed in the presence of a high concentration of unlabeled CP 55,940 to determine non-specific binding.
-
Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In-Vivo Neuroprotection Study: Rat Model of Subdural Hematoma (SDH)
This protocol outlines a likely methodology for assessing the neuroprotective efficacy of this compound in a rat model of traumatic brain injury.
Objective: To evaluate the effect of this compound on infarct volume following induced subdural hematoma in rats.
Animal Model: Adult male Sprague-Dawley or Wistar rats.
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Create a burr hole in the skull over the desired cortical region.
-
Induce a subdural hematoma by injecting autologous blood into the subdural space.
-
Administer this compound or vehicle intravenously at the desired dose and time point (e.g., as a continuous infusion immediately following or with a delay after injury).
-
Monitor physiological parameters (e.g., body temperature, blood pressure) throughout the experiment.
-
After a set survival period (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Harvest the brains and section them for histological analysis.
-
Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
-
Quantify the infarct volume using image analysis software and compare the treatment group to the vehicle control group.
Signaling Pathways and Visualizations
This compound-Mediated CB1 Receptor Signaling
Activation of the CB1 receptor by this compound initiates a canonical Gi/o-protein coupled signaling cascade, leading to the modulation of several downstream effectors. This pathway plays a crucial role in the neuroprotective effects of the compound.
Caption: CB1 Receptor Signaling Cascade Activated by this compound.
Experimental Workflow for In-Vivo Neuroprotection Assay
The following diagram illustrates the typical workflow for evaluating the neuroprotective effects of this compound in a preclinical model of traumatic brain injury.
Caption: Workflow for Preclinical Neuroprotection Studies.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10077269B2 - Imidazopyridazine compounds - Google Patents [patents.google.com]
- 5. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Cannabinoid Agonist BAY 38-7271: A Technical Guide to its Modulation of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271, a structurally novel diarylether sulfonylester, has emerged as a highly potent and selective agonist for the cannabinoid receptors CB1 and CB2.[1] Developed by Bayer AG, this compound has demonstrated significant neuroprotective properties in preclinical models of traumatic brain injury (TBI) and cerebral ischemia, positioning it as a compound of interest for the development of therapeutics targeting the endocannabinoid system.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of cannabinoid receptor modulation.
Core Mechanism of Action
This compound functions as a full agonist at both the CB1 and CB2 cannabinoid receptors.[3] Its activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that are believed to underlie its neuroprotective effects. The primary mechanism involves the modulation of neuronal excitability and the suppression of neuroinflammatory processes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Species/System | Value | Reference |
| Ki (nM) | Human CB1 | Recombinant | 1.85 | [4][5][6][7] |
| Human CB2 | Recombinant | 5.96 | [4][5][6][7] | |
| Rat CB1 | Brain | 2.91 | [3][7] | |
| Rat CB2 | 4.24 | [3][7] | ||
| EC50 (nM) | Human CB1 | [35S]GTPγS Binding | 1.5 | |
| Human CB2 | [35S]GTPγS Binding | 10.3 |
Table 2: In Vivo Neuroprotective Efficacy
| Animal Model | Treatment Paradigm | Dosage | Outcome | % Improvement | Reference |
| Rat Traumatic Brain Injury (Subdural Hematoma) | 1-hour infusion immediately after injury | 0.1 µg/kg | Infarct Volume Reduction | 65% | [1] |
| 15-min infusion immediately after injury | 10 µg/kg | Infarct Volume Reduction | 53% | [1] | |
| 4-hour infusion with 5-hour delay | 1.0 µg/kg/h | Infarct Volume Reduction | 49% | [1] | |
| 15-min infusion with 5-hour delay | 3 µg/kg | Infarct Volume Reduction | 64% | [1] | |
| 24 hours post-injury | 250 ng/kg/h | Intracranial Pressure Reduction | 28% | [1] | |
| 24 hours post-injury | 250 ng/kg/h | Brain Water Content Reduction | 20% | [1] | |
| Rat Transient Middle Cerebral Artery Occlusion (tMCAO) | 1 ng/kg/h | Cortical Infarct Volume Reduction | 91% | [1] | |
| 10 ng/kg/h | Striatal Infarct Volume Reduction | 53% | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the experimental approaches used to characterize this compound, the following diagrams illustrate the key signaling pathways and workflows.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from published literature and are intended to provide a comprehensive understanding of the experimental procedures.
Radioligand Binding Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Materials:
-
Cell membranes from cells recombinantly expressing human CB1 or CB2 receptors, or rat brain tissue.
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist).
-
Unlabeled ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[8]
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize the cell source (recombinant cells or brain tissue) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the membrane preparation.
-
Competition Binding: Add a fixed concentration of [3H]CP55,940 (typically at its Kd value) and a range of concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[8]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]CP55,940 against the log concentration of this compound. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (agonism) of this compound at cannabinoid receptors by measuring G-protein activation.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Guanosine diphosphate (GDP).
-
Unlabeled GTPγS.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other reagents are the same as for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP (typically 10-30 µM), and varying concentrations of this compound.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.
-
Quantification: Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound. Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding).
Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)
Objective: To evaluate the neuroprotective efficacy of this compound in a clinically relevant model of TBI.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic frame.
-
Surgical instruments.
-
Autologous blood.
-
This compound formulated for intravenous administration.
-
Physiological monitoring equipment (for intracranial pressure, blood pressure, etc.).
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Create a burr hole over the desired cortical area.
-
Induction of Subdural Hematoma: Slowly inject a specific volume of fresh autologous blood into the subdural space.[9]
-
Drug Administration: At predetermined times (immediately or with a delay) after the induction of the hematoma, begin an intravenous infusion of this compound or vehicle.
-
Physiological Monitoring: Continuously monitor physiological parameters such as intracranial pressure (ICP) and mean arterial blood pressure (MABP) throughout the experiment.
-
Endpoint and Tissue Collection: At the end of the experiment (e.g., 24 hours), euthanize the animal and perfuse the brain.
-
Histological Analysis: Section the brain and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) or for specific cellular markers.
-
Data Analysis: Quantify the infarct volume and brain water content. Statistically compare the outcomes in the this compound-treated group with the vehicle-treated group.
Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
Objective: To assess the neuroprotective effects of this compound in a model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthesia.
-
Surgical microscope and instruments.
-
Nylon suture (e.g., 4-0) with a rounded tip.
-
This compound for intravenous administration.
Procedure:
-
Anesthesia and Surgical Exposure: Anesthetize the rat and make a midline neck incision. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][10]
-
Occlusion: Ligate the ECA and insert a nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[1][10] The occlusion is typically maintained for a specific duration (e.g., 90-120 minutes).
-
Drug Administration: Administer this compound or vehicle via intravenous infusion, either during the occlusion or at the time of reperfusion.
-
Reperfusion: After the occlusion period, withdraw the suture to allow for reperfusion of the MCA territory.
-
Post-operative Care and Neurological Assessment: Suture the incision and allow the animal to recover. Perform neurological deficit scoring at various time points.
-
Endpoint and Histological Analysis: At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animal, and process the brain for infarct volume analysis using TTC staining.
-
Data Analysis: Compare the infarct volumes and neurological scores between the this compound and vehicle-treated groups.
Conclusion
This compound is a potent cannabinoid receptor agonist with demonstrated neuroprotective effects in preclinical models of acute brain injury. The data and protocols presented in this technical guide provide a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and the broader implications of endocannabinoid system modulation in neurological disorders. Further research is warranted to fully elucidate its clinical utility and safety profile.
References
- 1. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel rat model of chronic subdural hematoma: Induction of inflammation and angiogenesis in the subdural space mimicking human-like features of progressively expanding hematoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new rat model of diffuse brain injury associated with acute subdural hematoma: assessment of varying hematoma volume, insult severity, and the presence of hypoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide: BAY 38-7271 for Cerebral Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BAY 38-7271, a potent cannabinoid receptor agonist, and its application in the study of cerebral ischemia. The document details its pharmacological profile, mechanisms of neuroprotection, preclinical efficacy, and the experimental protocols used in its evaluation.
Pharmacological Profile
This compound, chemically known as (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate, is a structurally novel, high-affinity agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] Its potent neuroprotective properties have been demonstrated in various models of traumatic brain injury and cerebral ischemia.[1][2]
1.1 Mechanism of Action
This compound exerts its effects primarily by activating CB1 and CB2 receptors.[2][4] In the context of cerebral ischemia, the activation of presynaptic CB1 receptors on glutamatergic neurons is a key neuroprotective mechanism.[5][6] This activation inhibits the release of the excitatory neurotransmitter glutamate, thereby reducing the excitotoxic cascade that leads to neuronal death following an ischemic event.[5][6][7] The compound's efficacy is linked to multiple mechanisms, including the reduction of brain edema and intracranial pressure.[7][8]
1.2 Receptor Binding and Selectivity
This compound is a highly potent and selective agonist for cannabinoid receptors, with nanomolar affinity for both human CB1 and CB2 receptors.[4] It shows significantly lower affinity for other binding sites, indicating a favorable selectivity profile.[4]
Table 1: Receptor Binding Profile of this compound
| Target Receptor | Species/System | Binding Affinity (Kᵢ / IC₅₀) |
| Cannabinoid Receptor 1 (CB1) | Recombinant Human | 1.85 nM (Kᵢ)[4] |
| Cannabinoid Receptor 1 (CB1) | Rat Brain / Human Cortex | 0.46 - 1.85 nM (Kᵢ)[1][3] |
| Cannabinoid Receptor 2 (CB2) | Recombinant Human | 5.96 nM (Kᵢ)[4] |
| Adenosine A₃ Receptor | - | 7.5 µM (IC₅₀)[4] |
| Peripheral GABAₐ Benzodiazepine Receptor | - | 971 nM (IC₅₀)[4] |
| Melatonin ML₁ Receptor | - | 3.3 µM (IC₅₀)[4] |
| Monoamine Transporter | - | 1.7 µM (IC₅₀)[4] |
Proposed Neuroprotective Signaling Pathway
Cerebral ischemia initiates a complex cascade of events, including excessive glutamate release, which leads to excitotoxicity and neuronal cell death.[9] this compound intervenes in this process through the activation of the endocannabinoid system, which is considered an endogenous neuroprotective mechanism.[5] Activation of CB1 receptors by this compound leads to the inhibition of voltage-gated calcium channels and the subsequent reduction of glutamate release.[6] This attenuates the downstream excitotoxic damage.
References
- 1. scilit.com [scilit.com]
- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of cannabinoids and endocannabinoids in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of evoked glutamate release by the neuroprotective 5-HT(1A) receptor agonist BAY x 3702 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY 38-7271 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving BAY 38-7271, a potent and selective cannabinoid CB1/CB2 receptor agonist with significant neuroprotective properties.[1][2] The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide step-by-step experimental protocols for its evaluation in rodent models of traumatic brain injury and cerebral ischemia.
Mechanism of Action
This compound is a high-affinity agonist for both CB1 and CB2 cannabinoid receptors, with Ki values of approximately 2.91 nM for CB1 and 4.24 nM for CB2.[3] Its neuroprotective effects are mediated through the activation of these G-protein coupled receptors, which are known to modulate neurotransmitter release and inflammatory responses.[1][4]
Cannabinoid Receptor Signaling Pathway
The activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels and protein kinases. These pathways collectively contribute to the observed neuroprotective and anti-inflammatory effects.
Caption: Signaling pathway of this compound via cannabinoid receptors.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)
| Dosage and Administration | Therapeutic Window | Efficacy | Reference |
| 100 ng/kg/h (4-hour IV infusion) | Immediate | 70% reduction in infarct volume | [5] |
| 300 ng/kg/h (4-hour IV infusion) | 3-hour delay | 59% reduction in infarct volume | [5] |
| 0.1 µg/kg (1-hour IV infusion) | Immediate | 65% reduction in infarct volume | [6] |
| 10 µg/kg (15-min IV infusion) | Immediate | 53% reduction in infarct volume | [6] |
| 1.0 µg/kg/h (4-hour IV infusion) | 5-hour delay | 49% reduction in neuroprotection | [6] |
| 3 µg/kg (15-min IV infusion) | 5-hour delay | 64% reduction in neuroprotection | [6] |
Table 2: Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCA-O)
| Dosage and Administration | Outcome | Efficacy | Reference |
| 1 ng/kg/h (IV infusion) | Neuroprotection in cerebral cortex | 91% | [6] |
| 10 ng/kg/h (IV infusion) | Neuroprotection in striatum | 53% | [6] |
Table 3: Efficacy of this compound on Brain Edema and Intracranial Pressure (24h post-SDH)
| Dosage and Administration | Outcome | Efficacy | Reference |
| 250 ng/kg/h (IV infusion) | Intracranial Pressure Reduction | 28% | [6] |
| 250 ng/kg/h (IV infusion) | Brain Water Content Reduction | 20% | [6] |
Experimental Protocols
The following are detailed protocols for in vivo studies to evaluate the efficacy of this compound.
Preparation of this compound for Intravenous Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polysorbate 80 (Tween 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
Protocol:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing.
-
For the final injection solution, prepare a vehicle solution consisting of Polysorbate 80 and sterile saline. A common vehicle for cannabinoids is 7.8% Polysorbate 80 in sterile saline.[1]
-
Dilute the this compound stock solution with the vehicle to achieve the desired final concentration for infusion. The final concentration of DMSO should be kept to a minimum (ideally less than 5% of the total volume) to avoid vehicle-induced toxicity.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Draw the solution into a sterile syringe for administration. Prepare fresh on the day of the experiment.
Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
PE-50 polyethylene tubing
-
Cyanoacrylate glue
-
Dental cement
-
Syringe pump
-
Autologous blood (non-heparinized)
Protocol:
-
Anesthetize the rat and secure it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Make a midline scalp incision to expose the skull.
-
Drill a burr hole (approximately 3 mm in diameter) over the desired cortical area (e.g., 2 mm lateral to the sagittal suture and 3 mm posterior to the coronal suture).[7]
-
Carefully incise the dura mater under a microscope.
-
Insert a blunt-tipped PE-50 polyethylene tube into the subdural space.[7]
-
Fix the tube in place with cyanoacrylate glue and seal the burr hole with dental cement.[7]
-
Collect non-heparinized autologous blood from the tail artery.
-
Inject a specified volume of the autologous blood (e.g., 250 µL) into the subdural space through the implanted tube over a period of 5 minutes to induce the hematoma.[7]
-
After injection, the tube is cut and sealed.
-
Administer this compound or vehicle via intravenous infusion as per the study design.
Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
4-0 nylon monofilament with a rounded tip
-
Microvascular clips
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Protocol:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of approximately 80% as measured by a laser Doppler flowmeter can confirm occlusion.[1]
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Administer this compound or vehicle via intravenous infusion at the desired time point (e.g., during occlusion or at the onset of reperfusion).
Assessment of Outcomes
a) Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 or 48 hours post-injury), euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.[5] An edema correction factor may be applied by comparing the volumes of the ipsilateral and contralateral hemispheres.[5]
b) Intracranial Pressure (ICP) Monitoring:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a burr hole over the parietal cortex, avoiding the sagittal sinus.[6]
-
Insert a fiber-optic pressure transducer into the epidural space through the burr hole.[6]
-
Secure the transducer with dental cement.
-
Connect the transducer to a monitoring system to record ICP continuously.
Experimental Workflow Diagrams
Caption: Workflow for the traumatic brain injury (TBI) model.
Caption: Workflow for the middle cerebral artery occlusion (MCAO) model.
References
- 1. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20150322065A1 - Azabenzimidazole Compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ovid.com [ovid.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY 38-7271 in Rat Models of Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY 38-7271, a potent cannabinoid CB1/CB2 receptor agonist, in preclinical rat models of Traumatic Brain Injury (TBI). The information compiled from various studies is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of this compound.
Introduction
This compound has demonstrated significant neuroprotective efficacy in rodent models of TBI, primarily through its action on cannabinoid receptors.[1][2][3] Its therapeutic potential lies in its ability to mitigate secondary injury cascades that occur following the initial trauma, such as excitotoxicity, neuroinflammation, and apoptosis. These notes provide detailed protocols for TBI induction, drug administration, and various outcome measures to assess the efficacy of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound in rat models of TBI.
Table 1: Dosage and Efficacy of this compound in a Rat Acute Subdural Hematoma (SDH) Model
| Dosage | Administration Route | Treatment Duration | Timing of Administration | Outcome Measure | Result |
| 100 ng/kg/h | Intravenous Infusion | 4 hours | Immediately after SDH | Infarct Volume | 70% reduction[1] |
| 300 ng/kg/h | Intravenous Infusion | 4 hours | 3-hour delay after SDH | Infarct Volume | 59% reduction[1] |
Table 2: Effects of this compound on Physiological Parameters in a Rat TBI Model
| Dosage | Administration Route | Outcome Measure | Result |
| Minimal effective dose = 6 µg/kg | Intravenous | Body Temperature | Dose-dependent reduction[1][2] |
| 3 µg/kg | Intravenous | Generalization in drug discrimination studies | Complete generalization[1][2] |
Experimental Protocols
Acute Subdural Hematoma (SDH) Rat Model
This protocol describes the induction of a traumatic brain injury through the creation of an acute subdural hematoma.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical drill
-
30-gauge needle
-
Syringe
-
Autologous blood (collected from the tail artery)
-
Bone wax
-
Suturing material
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Using a surgical drill, create a small burr hole over the desired cortical area (e.g., parietal cortex), taking care not to damage the dura mater.
-
Collect a specific volume of autologous blood (e.g., 400 µL) from the tail artery of the rat.
-
Slowly inject the autologous blood into the subdural space through the burr hole using a 30-gauge needle and syringe.
-
After injection, seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
Preparation and Administration of this compound
This protocol outlines the preparation of this compound for intravenous administration.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)
-
Vortex mixer
-
Infusion pump
-
Catheter for intravenous access (e.g., jugular vein catheter)
Procedure:
-
Dissolve this compound in the vehicle solution to the desired concentration. The vehicle composition may need to be optimized for solubility and biocompatibility. A common vehicle for cannabinoids is a mixture of ethanol, Emulphor (a non-ionic emulsifier), and saline (e.g., in a 1:1:18 ratio).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare the animal for intravenous infusion by surgically implanting a catheter into the jugular vein under anesthesia.
-
Connect the catheter to an infusion pump.
-
Administer the this compound solution at the desired dosage and infusion rate as per the experimental design.
Modified Neurological Severity Score (mNSS)
The mNSS is a composite score used to assess motor, sensory, reflex, and balance deficits following TBI in rats.[4][5] A higher score indicates a more severe neurological deficit.[5]
Scoring Components (Total Score: 18 points): [5]
-
Motor Tests (6 points):
-
Raising the rat by the tail (flexion of forelimbs and hindlimbs)
-
Placing the rat on the floor (ability to walk straight, circling behavior)
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests
-
-
Beam Balance Tests (6 points):
-
Ability to balance on beams of different widths
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex
-
Procedure:
-
Habituate the rats to the testing environment and procedures before inducing TBI.
-
At predetermined time points post-TBI, conduct the series of tests that constitute the mNSS.
-
Score each test according to a predefined scale. For each failed task, one point is awarded.[6]
-
Sum the scores from all tests to obtain the total mNSS for each animal.
Histological Analysis: TUNEL Staining for Apoptosis
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Materials:
-
Paraffin-embedded brain sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled nucleotides)
-
Wash buffers (e.g., PBS)
-
Converter-POD (anti-fluorescein antibody conjugated to peroxidase)
-
DAB substrate
-
Counterstain (e.g., hematoxylin or methyl green)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene and then in a graded series of ethanol to rehydrate the tissue sections.
-
Permeabilization: Treat the sections with Proteinase K to digest proteins and allow for antibody penetration.
-
Labeling: Incubate the sections with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection: If using an indirect method, incubate with a converter-POD. Then, add the DAB substrate, which will be converted by the peroxidase into a brown precipitate at the site of DNA fragmentation.
-
Counterstaining: Stain the sections with a counterstain to visualize the overall tissue morphology.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Examine the sections under a microscope to identify and quantify TUNEL-positive (apoptotic) cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroprotection
This compound exerts its neuroprotective effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors.[7][8] Activation of these receptors triggers downstream signaling cascades that inhibit excitotoxicity and neuroinflammation, and promote cell survival.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of TBI.
Caption: Experimental workflow for TBI studies.
References
- 1. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Modified Neurological Severity Score (mNSS) tests and scoring values. - Public Library of Science - Figshare [plos.figshare.com]
- 5. The modified neurological severity score (mNSS) [bio-protocol.org]
- 6. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Endocannabinoids: A Promising Impact for Traumatic Brain Injury [frontiersin.org]
- 8. Cannabinoids in traumatic brain injury and related neuropathologies: preclinical and clinical research on endogenous, plant-derived, and synthetic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 38-7271 Dissolution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors.[1][2][3] It is a valuable research tool for studying the endocannabinoid system and its role in various physiological processes, including neuroprotection.[3][4][5] Proper dissolution and handling are critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the dissolution of this compound for in vitro applications.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluorobutyl-1-sulfonate | [2] |
| Molecular Formula | C₂₀H₂₁F₃O₅S | [2] |
| Molecular Weight | 430.44 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [1] |
Quantitative Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | > 10 mM | A stock solution of 10 mM in DMSO is commonly used. | [6] |
| Ethanol | 20 mg/mL | Used for preparing stock solutions of other cannabinoid agonists. | [7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heating block set to 37°C
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 430.44 g/mol * (1000 mg / 1 g) = 4.3044 mg
-
-
-
Weighing the compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 4.30 mg, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
-
Warming (Optional but Recommended):
-
Sterilization (Optional):
-
If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
Application in Cell Culture
Protocol for Diluting Stock Solution for Cell Treatment:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions in sterile cell culture medium or a suitable buffer (e.g., PBS).
-
-
Prepare Final Working Concentration:
-
Directly add the required volume of the stock solution or intermediate dilution to the cell culture medium to achieve the final desired concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells.[8]
-
-
Mix Thoroughly:
-
Gently swirl or pipette the medium to ensure uniform mixing of the compound.
-
-
Control Group:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium of control cells.
-
Signaling Pathway of this compound
This compound acts as an agonist at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs). Upon activation, they typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels and other signaling cascades.
Caption: Signaling pathway of this compound.
Experimental Workflow for Cell Culture Treatment
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.cn [glpbio.cn]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Cannabinoids and Neuroprotection in Global and Focal Cerebral Ischemia and in Neuronal Cultures | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for BAY 38-7271 in Neuronal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective agonist for the cannabinoid receptors CB1 and CB2.[1] It has demonstrated significant neuroprotective properties in various in vivo models of neuronal injury, including traumatic brain injury and cerebral ischemia.[2][3] These application notes provide an overview and detailed protocols for the use of this compound in neuronal cell culture assays to investigate its neuroprotective effects against excitotoxicity, a common mechanism of neuronal death in neurodegenerative diseases and injury.
Mechanism of Action
This compound exerts its effects by binding to and activating cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The CB1 receptor is highly expressed in the central nervous system and its activation is known to modulate neurotransmitter release and activate intracellular signaling pathways associated with cell survival. The neuroprotective effects of CB1 receptor activation are thought to involve the suppression of glutamate release and the activation of pro-survival signaling cascades.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Kᵢ (nM) | Reference |
| CB₁ | Human (recombinant) | 1.85 | [4] |
| CB₂ | Human (recombinant) | 5.96 | [4] |
| CB₁ | Rat | 2.91 | [1] |
| CB₂ | Rat | 4.24 | [1] |
Table 2: Representative In Vitro Neuroprotection Data for a CB1 Agonist
| Treatment Group | Glutamate (100 µM) | CB1 Agonist (100 nM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | - | - | 100 | ± 5.2 |
| Glutamate Only | + | - | 45 | ± 4.8 |
| Glutamate + CB1 Agonist | + | + | 78 | ± 6.1 |
| CB1 Agonist Only | - | + | 98 | ± 5.5 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details the steps to evaluate the neuroprotective capacity of this compound in a primary neuronal culture model of glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., AlamarBlue)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. Culture the neurons in Neurobasal medium with supplements for 7-10 days to allow for maturation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Pre-treatment: One hour prior to inducing excitotoxicity, replace the culture medium with fresh medium containing the various concentrations of this compound or vehicle (medium with the same concentration of DMSO).
-
Induction of Excitotoxicity: Add L-glutamic acid to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically for your specific cell culture system). For control wells, add vehicle.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: [³⁵S]GTPγS Binding Assay to Determine Functional Agonist Activity of this compound at CB1 Receptors
This assay measures the ability of this compound to activate G-proteins coupled to the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the CB1 receptor (e.g., CHO-CB1 cells or rat brain tissue)
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
This compound
-
Non-specific binding control (unlabeled GTPγS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (5-20 µg of protein per well)
-
GDP (to a final concentration of 10-30 µM)
-
Varying concentrations of this compound
-
For non-specific binding, add unlabeled GTPγS (10 µM final concentration).
-
-
Initiate Reaction: Add [³⁵S]GTPγS (0.05-0.1 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
References
- 1. This compound [medbox.iiab.me]
- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BAY 38-7271 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BAY 38-7271, a potent cannabinoid CB1/CB2 receptor agonist, in the context of preclinical mouse models of neurological injury. The provided protocols are based on established methodologies in related rodent models and serve as a detailed guide for researchers.
Introduction
This compound is a high-affinity cannabinoid receptor agonist that has demonstrated significant neuroprotective effects in various animal models of central nervous system (CNS) injury, including traumatic brain injury (TBI) and stroke.[1][2] Its mechanism of action is primarily mediated through the activation of cannabinoid receptors CB1 and CB2.[3] Activation of these receptors triggers downstream signaling cascades that can reduce excitotoxicity, inflammation, and brain edema, ultimately leading to improved neurological outcomes.[1][4] While much of the foundational research has been conducted in rat models, this document provides detailed protocols and data relevant to the application of this compound in mouse models.
Mechanism of Action and Signaling Pathways
This compound is a full agonist for both CB1 and CB2 receptors, with high affinity for both receptor subtypes (K_i values of 2.91 nM at CB1 and 4.24 nM at CB2).[3] Upon binding, it activates intracellular signaling pathways that are largely neuroprotective in the context of acute brain injury.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, predominantly expressed on neurons, leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This, in turn, modulates the activity of protein kinase A (PKA).[1] Additionally, CB1 receptor activation can stimulate the phosphoinositide 3-kinase (PI3K)/Akt/mTORC1 pathway, leading to the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and plasticity.[4][5] CB1 activation also inhibits presynaptic glutamate release, thereby reducing excitotoxicity.[1][4]
CB2 Receptor Signaling Pathway
CB2 receptors are primarily expressed on immune cells, including microglia and astrocytes in the CNS, and their expression is upregulated following injury.[6][7] Activation of CB2 receptors on these glial cells generally leads to anti-inflammatory effects. This includes the inhibition of pro-inflammatory cytokine release and a reduction in microglial activation, which helps to mitigate secondary injury cascades.[8]
References
- 1. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. Neuroprotection and Beyond: The Central Role of CB1 and CB2 Receptors in Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Frontiers | Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target [frontiersin.org]
- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB2 Receptors in Neurodegenerative Proteinopathies: New Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 38-7271 in GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective full agonist for both the cannabinoid CB1 and CB2 receptors.[1] This compound, structurally distinct from classical cannabinoids, has demonstrated significant neuroprotective effects in preclinical studies.[2] The GTPγS binding assay is a functional biochemical technique used to study the activation of G protein-coupled receptors (GPCRs), such as the cannabinoid receptors. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. The level of [³⁵S]GTPγS binding is directly proportional to the extent of G protein activation and serves as a reliable measure of the agonist's potency and efficacy. These application notes provide a detailed protocol for utilizing the GTPγS binding assay to characterize the activity of this compound at cannabinoid receptors.
Data Presentation
The following table summarizes the binding affinity and functional activity of this compound at human cannabinoid CB1 and CB2 receptors.
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (Ki) | 1.85 nM | 5.96 nM | [1] |
| Functional Potency (EC₅₀) in GTPγS Assay | High Potency (Full Agonist) | High Potency (Full Agonist) | [3][4] |
| Efficacy (Eₘₐₓ) in GTPγS Assay | Full Agonist | Full Agonist | [4] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This protocol is adapted from established methods for cannabinoid receptor GTPγS binding assays.
1. Materials and Reagents
-
Cell Membranes: Prepare membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
This compound: Prepare a stock solution in DMSO and subsequent serial dilutions in assay buffer.
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
Guanosine 5'-diphosphate (GDP): For enhancing agonist-stimulated binding.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA (fatty acid-free).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester or vacuum filtration manifold.
-
Liquid scintillation counter.
2. Membrane Preparation
-
Culture cells expressing the cannabinoid receptor of interest to a high density.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparations at -80°C in aliquots.
3. GTPγS Binding Assay Protocol
-
Thaw the membrane aliquots on ice.
-
Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
This compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle (for basal binding).
-
GDP to a final concentration of 10-30 µM.
-
Cell membranes (10-20 µg protein).
-
[³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
-
For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM in a separate set of wells.
-
The final assay volume should be 200 µL.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, and place them into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Analyze the data using a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
The Eₘₐₓ is often expressed as a percentage of the stimulation produced by a standard, full cannabinoid agonist (e.g., CP55,940).
Logical Relationships of Experimental Components
The following diagram illustrates the logical flow and key components of the GTPγS binding experiment.
References
Quantifying the Effects of BAY 38-7271 on cAMP Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent, high-affinity full agonist for both the cannabinoid CB1 and CB2 receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G proteins (Gi/o).[2][4] A primary signaling pathway initiated by the activation of Gi/o proteins is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5][6] Therefore, quantifying the effect of this compound on cAMP levels is a critical step in characterizing its pharmacological profile and functional activity.
These application notes provide a comprehensive guide to understanding and quantifying the effects of this compound on cAMP production. Included are detailed experimental protocols for forskolin-stimulated cAMP accumulation assays, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
| Compound | Receptor | Assay Type | Cell Line | EC50 / IC50 (nM) | Efficacy (% Inhibition of Forskolin-Stimulated cAMP) | Reference |
| BAY 59-3074 | Human CB1 | cAMP Accumulation | CHO | 46 ± 5 | 39 ± 11% | |
| CP55,940 | Rat CB1 | cAMP Accumulation | HEK-293 | 2.84 ± 0.19 | 58% | [7] |
Note: The data for BAY 59-3074 is presented as EC50 and efficacy relative to a standard agonist. The data for CP55,940 is presented as IC50 and maximal inhibition.
Signaling Pathway
The activation of cannabinoid receptors by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration. This signaling cascade is a hallmark of Gi/o-coupled GPCRs.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following protocols describe the methodology for quantifying the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation in cultured cells expressing cannabinoid receptors.
Protocol 1: cAMP Accumulation Assay in CHO Cells Stably Expressing Human CB1 Receptors
This protocol is adapted from standard methodologies for cannabinoid receptor functional assays.
1. Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (e.g., PerkinElmer, Cat # ES-110-C).
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 400 µg/mL G418 for selection.
-
Assay Buffer: Krebs Ringer Bicarbonate buffer supplemented with 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.
-
This compound stock solution (in DMSO).
-
Forskolin stock solution (in DMSO).
-
cAMP detection kit (e.g., LANCE™ cAMP Assay Kit from PerkinElmer or a similar TR-FRET based kit).
-
96-well or 384-well white, clear-bottom cell culture plates.
2. Cell Culture and Plating:
-
Culture the CHO-hCB1 cells under standard conditions (37°C, 5% CO2).
-
24 hours prior to the assay, seed the cells into 96-well or 384-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow overnight.
3. Assay Procedure:
-
On the day of the experiment, aspirate the growth medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Add 50 µL of Assay Buffer containing the desired concentration of this compound to each well. Prepare a concentration-response curve by serially diluting this compound. Include vehicle control wells (DMSO).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add 50 µL of Assay Buffer containing forskolin to all wells to stimulate adenylyl cyclase. A final concentration of 1-10 µM forskolin is typically used (this should be optimized for the cell line).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
4. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals (e.g., TR-FRET ratio) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 (or IC50) and the maximal inhibition (Emax) of the forskolin-stimulated cAMP production.
Experimental Workflow Diagram
Caption: Experimental workflow for cAMP assay.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the experimental setup and the expected outcome.
Caption: Logical relationship of the assay components.
Conclusion
The protocols and information provided herein offer a robust framework for researchers to quantify the effects of this compound on cAMP levels. By employing a forskolin-stimulated cAMP accumulation assay in a suitable cell line expressing cannabinoid receptors, investigators can accurately determine the functional potency and efficacy of this compound. This is an essential step in the preclinical characterization of this compound and for understanding its mechanism of action as a potent cannabinoid receptor agonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]
BAY 38-7271: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective full agonist for the cannabinoid receptors CB1 and CB2, demonstrating significant neuroprotective properties.[1][2][3] Its efficacy in preclinical models of traumatic brain injury and cerebral ischemia makes it a valuable research tool for investigating the role of the endocannabinoid system in neuroinflammation and neuronal injury.[3][4] These application notes provide an overview of this compound's pharmacological data and detailed protocols for its use in both in vitro and in vivo neuroinflammation studies.
Pharmacological Data
This compound exhibits high affinity for both human and rat cannabinoid receptors. The following table summarizes its binding affinities and in vivo efficacy in established models of neuroinflammation.
| Parameter | Value | Species/Model | Reference |
| Ki (hCB1) | 1.85 nM | Human (recombinant) | [1] |
| Ki (hCB2) | 5.96 nM | Human (recombinant) | [1] |
| Ki (rCB1) | 2.91 nM | Rat | [2] |
| Ki (rCB2) | 4.24 nM | Rat | [2] |
| In Vivo Efficacy | 70% infarct volume reduction | Rat Subdural Hematoma (SDH) | [4] |
| (100 ng/kg/h, 4h infusion) | |||
| In Vivo Efficacy | 59% infarct volume reduction | Rat SDH (3h delayed infusion) | [4] |
| (300 ng/kg/h) | |||
| In Vivo Efficacy | ED50 = 0.02 mg/kg (i.v.) | Rat Hypothermia Assay | [1] |
| In Vivo Efficacy | ED50 = 0.5 mg/kg (i.p.) | Rat Hypothermia Assay | [1] |
Signaling Pathway of this compound in Neuroinflammation
This compound exerts its anti-inflammatory and neuroprotective effects primarily through the activation of the CB1 receptor, which is expressed on neurons and to a lesser extent on microglia. The activation of the Gi/o-protein coupled CB1 receptor initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory mediators and a shift towards a more anti-inflammatory microglial phenotype.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BAY 38-7271 in Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective full agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1][2] Developed by Bayer AG, this compound has demonstrated significant analgesic and neuroprotective properties in various preclinical studies.[1][3] Its dual agonism at both CB1 and CB2 receptors makes it a valuable tool for investigating the role of the endocannabinoid system in pain modulation and for the development of novel analgesic therapies. This document provides detailed application notes and protocols for the use of this compound in established rodent models of inflammatory pain.
Mechanism of Action
This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors.[4] Activation of these receptors, particularly in the context of pain, leads to a cascade of intracellular events that ultimately modulate neuronal excitability and inflammatory processes.
-
CB1 Receptor Activation: Primarily located in the central and peripheral nervous systems, CB1 receptor activation by this compound can inhibit neurotransmitter release from presynaptic terminals, thereby reducing the transmission of nociceptive signals.
-
CB2 Receptor Activation: Predominantly found on immune cells, activation of CB2 receptors by this compound can modulate the release of pro-inflammatory mediators, leading to anti-inflammatory and analgesic effects.
The combined action on both receptors suggests that this compound can alleviate pain through both central and peripheral mechanisms.
Pharmacological Data
The following table summarizes the in vitro binding affinities and in vivo potency of this compound.
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | CB1 | 1.85 nM | [2] |
| Ki | Human | CB2 | 5.96 nM | [2] |
| Ki | Rat | CB1 | 2.91 nM | [1] |
| Ki | Rat | CB2 | 4.24 nM | [1] |
| ED50 (Drug Discrimination) | Rat | - | 0.018 mg/kg (i.p.) | |
| ED50 (Drug Discrimination) | Rat | - | 0.001 µg/kg (i.v.) | |
| ED50 (Drug Discrimination) | Rat | - | 0.18 mg/kg (p.o.) |
Application in Inflammatory Pain Models
This compound has been shown to be effective in rodent models of inflammatory pain, such as the carrageenan-induced paw edema model and the complete Freund's adjuvant (CFA)-induced arthritis model.[5][6] These models are widely used to screen for potential analgesic and anti-inflammatory compounds.
Carrageenan-Induced Inflammatory Pain
This model induces an acute and localized inflammatory response characterized by paw edema, hyperalgesia, and allodynia.
Experimental Protocol:
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Lambda-Carrageenan (1-2% w/v in sterile saline)
-
Calipers or plethysmometer for measuring paw volume
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Baseline Measurements: Acclimatize animals to the testing environment. Measure baseline paw volume and baseline withdrawal latencies to thermal and mechanical stimuli.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o., intravenous - i.v.).
-
Induction of Inflammation: 30 minutes after drug administration, inject 100 µL of carrageenan solution subcutaneously into the plantar surface of the right hind paw.[7]
-
Post-Induction Measurements: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure paw volume and assess thermal and mechanical sensitivity.[8][9]
Expected Results:
This compound is expected to produce a dose-dependent reduction in carrageenan-induced paw edema, thermal hyperalgesia, and mechanical allodynia.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a more persistent inflammatory response, mimicking chronic inflammatory conditions like arthritis.
Experimental Protocol:
Animals: Male Lewis or Sprague-Dawley rats (180-220 g).
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Calipers for measuring joint diameter
-
Apparatus for assessing mechanical hyperalgesia (e.g., Randall-Selitto test or von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate or plantar test)
Procedure:
-
Induction of Inflammation: Inject 100-150 µL of CFA subcutaneously into the plantar surface of the right hind paw.[10][11]
-
Development of Inflammation: Allow several days for the inflammatory response to develop, characterized by persistent paw swelling and hypersensitivity.
-
Baseline Measurements: Before drug administration, measure baseline paw volume/joint diameter and baseline withdrawal thresholds/latencies.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Drug Measurements: Assess pain behaviors and paw volume at various time points after drug administration.
Expected Results:
This compound is anticipated to significantly attenuate CFA-induced chronic inflammatory pain, as evidenced by an increase in paw withdrawal thresholds/latencies and a reduction in paw swelling.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in pain modulation and a general experimental workflow for its evaluation in pain models.
Caption: Proposed signaling pathway of this compound in pain modulation.
Caption: General experimental workflow for evaluating this compound in pain models.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the cannabinoid system in pain. Its potent agonist activity at both CB1 and CB2 receptors allows for the exploration of both central and peripheral analgesic mechanisms. The provided protocols for the carrageenan and CFA models offer a starting point for researchers to evaluate the efficacy of this compound in inflammatory pain states. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other pain modalities, such as neuropathic pain. The development of this compound was discontinued, and it was in Phase II trials in 2008.[1]
References
- 1. This compound [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing carrageenan-induced locomotor activity impairment in rats: comparison with evoked endpoint of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Complete Freund's adjuvant-induced reduction of exploratory activity in a novel environment as an objective nociceptive endpoint for sub-acute inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY 38-7271: A Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent, high-affinity synthetic cannabinoid receptor agonist that has demonstrated significant utility as a research tool for investigating the endocannabinoid system.[1][2] Developed by Bayer AG, this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) with high affinity, making it a valuable pharmacological probe for studying the signaling and physiological effects mediated by these receptors.[1][2] Its demonstrated neuroprotective properties in preclinical models of traumatic brain injury and cerebral ischemia further highlight its potential for therapeutic exploration.[3][4][5][6]
These application notes provide a comprehensive overview of this compound, including its pharmacological data, detailed protocols for key in vitro assays, and visual representations of its signaling pathways and experimental workflows to guide researchers in its effective use.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, facilitating a clear comparison of its binding affinity and functional potency at human and rat cannabinoid receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| CB1 | Human (recombinant) | [3H]-CP55,940 | 1.85 | [7][8] |
| CB1 | Human (cortex) | Not Specified | 0.46 - 1.85 | [9] |
| CB1 | Rat (brain) | Not Specified | 0.46 - 1.85 | [9] |
| CB2 | Human (recombinant) | [3H]-CP55,940 | 5.96 | [7][8] |
| CB1 | Not Specified | Not Specified | 2.91 | [1][2] |
| CB2 | Not Specified | Not Specified | 4.24 | [1][2] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Species | In Vitro/In Vivo | Potency (ED50 / EC50) | Efficacy | Reference |
| Hypothermia | CB1 | Rat | In Vivo | 0.02 mg/kg (i.v.) | Dose-dependent reduction in core body temperature | [1][7] |
| Drug Discrimination | CB1 | Rat | In Vivo | 3 µg/kg (i.v.) | Complete generalization to CP 55,940 | [9] |
| [35S]GTPγS Binding | CB1 | Rat/Human | In Vitro | Not Specified | Agonist | [9] |
Signaling Pathways
This compound, as a cannabinoid receptor agonist, primarily signals through the Gi/o family of G proteins. Activation of CB1 or CB2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, it can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
Caption: Signaling pathway of this compound upon binding to cannabinoid receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in characterizing the activity of this compound.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for cannabinoid receptors.
Caption: Experimental workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
Cell membranes (5-20 µg protein/well).
-
[³H]-CP55,940 at a concentration near its Kd (e.g., 0.5-1.5 nM).
-
Varying concentrations of this compound or vehicle.
-
For non-specific binding, use a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM CP55,940).
-
-
Adjust the final volume with binding buffer.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Analysis:
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
off-target effects of BAY 38-7271 in experiments
Welcome to the technical support center for BAY 38-7271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective full agonist for the cannabinoid CB1 and CB2 receptors.[1][2][3] It was developed for its neuroprotective effects, with potential applications in treating traumatic brain injury.[1]
Q2: Are there any known off-target effects of this compound?
Yes, while this compound is highly selective for cannabinoid receptors, minor interactions at the micromolar range have been reported with other receptors and transporters. These include the adenosine A3 receptor, the peripheral GABAA benzodiazepine receptor, the melatonin ML1 receptor, and the monoamine transporter.
Q3: At what concentrations are these off-target effects observed?
The off-target interactions of this compound are observed at micromolar concentrations, which is significantly higher than its nanomolar affinity for CB1 and CB2 receptors. This separation in potency provides a therapeutic window where on-target effects can be studied with minimal off-target interference. However, at higher concentrations used in some in vitro experiments, these off-target effects may become relevant.
Troubleshooting Guide
Issue: I am observing unexpected results in my cell-based assays that are inconsistent with CB1/CB2 receptor activation.
Possible Cause: At higher concentrations, this compound may be interacting with its known off-target receptors, leading to confounding effects.
Troubleshooting Steps:
-
Concentration-Response Curve:
-
Perform a wide concentration-response curve for this compound in your assay.
-
Compare the EC50 or IC50 values to the known affinities for CB1/CB2 and the off-target receptors. If the observed effect occurs at a potency closer to the micromolar range, it may indicate an off-target effect.
-
-
Use of Selective Antagonists:
-
To confirm that the observed effect is mediated by the intended cannabinoid receptors, pre-incubate your cells with selective antagonists for CB1 (e.g., SR141716A) or CB2 (e.g., SR144528) before adding this compound. If the effect is blocked, it is likely on-target.
-
To investigate the involvement of off-target receptors, use selective antagonists for the potential off-targets:
-
Adenosine A3 Receptor: Use a selective A3 antagonist (e.g., MRS1220).
-
GABAA Benzodiazepine Receptor: Use a benzodiazepine site antagonist (e.g., flumazenil).
-
Melatonin ML1 Receptor: Use a selective MT1/ML1 antagonist (e.g., luzindole).
-
Monoamine Transporter: Use a specific inhibitor for the relevant monoamine transporter (e.g., GBR12909 for DAT, nisoxetine for NET, or fluoxetine for SERT).
-
-
-
Control Experiments in Different Cell Lines:
-
Use a cell line that does not express CB1 or CB2 receptors but does express one of the potential off-target receptors. This can help to isolate and characterize the off-target effect.
-
Issue: My in vivo results show unexpected behavioral or physiological effects.
Possible Cause: The observed in vivo effects could be a result of the combined action of this compound on its primary targets and its off-target interactions, especially at higher doses.
Troubleshooting Steps:
-
Dose-Response Studies:
-
Carefully conduct dose-response studies and correlate the observed effects with the plasma and brain concentrations of this compound.
-
Compare these concentrations to the in vitro affinity values for the on- and off-target receptors.
-
-
Pharmacological Blockade in vivo:
-
Similar to the in vitro troubleshooting, administer selective antagonists for the on- and off-target receptors prior to this compound administration to see if the unexpected effects can be attenuated or blocked.
-
Quantitative Data Summary
The following tables summarize the known binding affinities and potencies of this compound for its primary and off-target sites.
Table 1: Primary Target Affinity of this compound
| Target | Ki (nM) |
| Human Cannabinoid CB1 Receptor | 2.91 |
| Human Cannabinoid CB2 Receptor | 4.24 |
Data from Wikipedia.[1]
Table 2: Off-Target Interaction Potency of this compound
| Off-Target | IC50 |
| Adenosine A3 Receptor | 7.5 µM |
| Peripheral GABAA Benzodiazepine Receptor | 971 nM |
| Melatonin ML1 Receptor | 3.3 µM |
| Monoamine Transporter | 1.7 µM |
Data from MedChemExpress and Guidechem.
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Protocol 1: Radioligand Competition Binding Assay for Adenosine A3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A3 receptor.
-
Membrane preparation from these cells.
-
Radioligand: [125I]I-AB-MECA (a selective A3 agonist).
-
Non-specific binding control: IB-MECA (a high-affinity A3 agonist).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]I-AB-MECA) at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, add only the membrane and radioligand.
-
For non-specific binding, add the membrane, radioligand, and a saturating concentration of IB-MECA.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [35S]GTPγS Binding Assay for Adenosine A3 Receptor
Objective: To determine the functional activity of this compound (agonist or antagonist) at the human adenosine A3 receptor.
Materials:
-
Membrane preparation from cells expressing the human adenosine A3 receptor.
-
[35S]GTPγS.
-
GDP.
-
A known A3 receptor agonist (e.g., IB-MECA).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of this compound.
-
To determine agonist activity, add [35S]GTPγS and incubate.
-
To determine antagonist activity, pre-incubate with this compound, then add a known A3 agonist at its EC50 concentration, followed by [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Plot the data to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 3: cAMP Assay for Melatonin ML1 (MT1) Receptor
Objective: To assess the functional effect of this compound on the melatonin ML1 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the human melatonin ML1 (MT1) receptor.
-
Forskolin.
-
A known melatonin receptor agonist (e.g., melatonin).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
This compound stock solution.
-
Cell culture medium.
-
96-well plates.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production. To test for antagonist activity, co-stimulate with a known melatonin agonist at its EC50.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Analyze the data to determine if this compound has any agonist or antagonist activity at the ML1 receptor.
Protocol 4: Monoamine Transporter Uptake Assay
Objective: To evaluate the inhibitory effect of this compound on the uptake of monoamines by their respective transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Radiolabeled monoamine: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound stock solution.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Seed the cells in a 96-well plate.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the radiolabeled monoamine and incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 of this compound for the inhibition of monoamine uptake.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the off-target receptors and a general experimental workflow for investigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with BAY 38-7271
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY 38-7271, a potent cannabinoid CB1/CB2 receptor agonist. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that modulate various physiological processes, including neurotransmitter release and inflammatory responses.[4] It has demonstrated neuroprotective effects in several preclinical models.[4][5][6][7][8]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage of solutions, it is advisable to keep them at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to prevent degradation. Always refer to the manufacturer's specific recommendations for the lot you are using.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer or cell culture medium. For in vivo studies, a common vehicle consists of a mixture of ethanol, a surfactant like Emulphor or Tween 80, and saline.[9] It is crucial to establish the appropriate vehicle and ensure its compatibility with the experimental model, as the vehicle itself can have biological effects.
Q4: What are the known off-target effects of this compound?
This compound is considered a selective CB1/CB2 agonist. However, like many pharmacological agents, it may exhibit off-target effects at higher concentrations. Studies have shown that at micromolar concentrations, it can have minor interactions with other receptors and transporters, such as the adenosine A3 receptor, peripheral GABAA benzodiazepine receptor, melatonin ML1 receptor, and the monoamine transporter.[3] It is recommended to perform dose-response experiments to determine the optimal concentration range that elicits the desired on-target effects without significant off-target activity.
Troubleshooting Inconsistent Results
In Vitro Cell-Based Assays
Problem 1: High variability in signaling assay results (e.g., cAMP, pERK).
-
Possible Cause 1: Cell Line Instability or Passage Number.
-
Solution: Ensure you are using a stable cell line with consistent expression levels of the CB1 or CB2 receptor. High passage numbers can lead to genetic drift and altered receptor expression or G protein coupling. It is advisable to use cells within a defined passage number range and regularly perform quality control checks, such as receptor expression analysis via Western blot or flow cytometry.
-
-
Possible Cause 2: Ligand Bias.
-
Solution: Cannabinoid receptors can signal through multiple downstream pathways (e.g., Gαi-mediated inhibition of adenylyl cyclase, β-arrestin recruitment, MAPK/ERK activation).[10] The potency and efficacy of this compound may differ depending on the specific signaling pathway being assayed. This phenomenon, known as ligand bias, can lead to seemingly inconsistent results between different functional readouts. It is important to characterize the signaling profile of this compound in your specific cellular context and for the pathway of interest.
-
-
Possible Cause 3: Assay Conditions.
-
Solution: Optimize your assay conditions, including cell density, serum starvation time (for pERK assays), incubation time with this compound, and the concentration of reagents like forskolin (for cAMP assays). Refer to the detailed experimental protocols below for starting points.
-
Problem 2: Low or no response to this compound.
-
Possible Cause 1: Poor Compound Stability or Solubility.
-
Solution: Prepare fresh stock solutions of this compound regularly and avoid repeated freeze-thaw cycles. Ensure complete solubilization of the compound in the stock solvent before diluting to the final concentration. When diluting in aqueous buffers, be mindful of potential precipitation. The use of a small percentage of organic solvent (e.g., <0.1% DMSO) in the final assay volume is generally acceptable, but its effect should be controlled for with a vehicle-only treatment group.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Verify the expression of CB1 or CB2 receptors in your cell line. If you are using a transient transfection system, optimize the transfection efficiency. For endogenous expression, the levels might be too low to elicit a robust response. Consider using a cell line that overexpresses the receptor of interest.
-
In Vivo Studies
Problem 3: Inconsistent behavioral or physiological effects in animal models.
-
Possible Cause 1: Improper Vehicle or Formulation.
-
Solution: The choice of vehicle is critical for in vivo studies. A common formulation for cannabinoids is a mixture of ethanol, a surfactant (e.g., Emulphor, Tween 80), and saline (e.g., in a 1:1:18 ratio).[9] The formulation should be prepared fresh and sonicated or vortexed thoroughly to ensure a homogenous suspension or solution. Administer the vehicle alone to a control group to account for any effects of the vehicle itself.
-
-
Possible Cause 2: Route and Timing of Administration.
-
Solution: The route of administration (e.g., intraperitoneal, intravenous, oral) and the timing of the dose relative to the experimental endpoint can significantly impact the observed effects.[5][11] Review the literature for established protocols for similar compounds and your specific animal model. Conduct pharmacokinetic studies if possible to determine the optimal dosing regimen.
-
-
Possible Cause 3: Animal Strain and Individual Variability.
-
Solution: Different animal strains can exhibit varying responses to cannabinoid agonists. Ensure you are using a consistent and well-characterized strain. Account for individual animal variability by using a sufficient number of animals per group and randomizing them to treatment conditions.
-
Quantitative Data Summary
| Parameter | Receptor | Species/System | Value | Reference |
| Ki | CB1 | Recombinant Human | 1.85 nM | [1][3] |
| CB1 | Rat Brain | 2.91 nM | [2] | |
| CB2 | Recombinant Human | 5.96 nM | [1][3] | |
| CB2 | Rat | 4.24 nM | [2] | |
| IC50 | Adenosine A3 Receptor | - | 7.5 µM | [3] |
| Peripheral GABAA Benzodiazepine Receptor | - | 971 nM | [3] | |
| Melatonin ML1 Receptor | - | 3.3 µM | [3] | |
| Monoamine Transporter | - | 1.7 µM | [3] | |
| In Vivo Efficacy | Neuroprotection (TBI model) | Rat | 70% infarct volume reduction at 100 ng/kg/h | [5] |
| Hypothermia (ED50) | Rat | 0.02 mg/kg (i.v.), 0.5 mg/kg (i.p.) | [3] |
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay for CB1 Receptor Activation
This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the CB1 receptor, providing a functional measure of receptor activation.[12][13][14][15]
Materials:
-
Cell membranes expressing the human CB1 receptor
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filter mats
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer
-
25 µL of this compound dilution or vehicle
-
25 µL of cell membranes (typically 5-20 µg of protein)
-
25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM)
-
25 µL of GDP (final concentration ~10 µM)
-
-
For non-specific binding control wells, add unlabeled GTPγS (final concentration ~10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing the Gαi-coupled CB1 receptor.[16][17][18][19][20][21]
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and supplements
Procedure:
-
Seed the cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
The next day, replace the culture medium with serum-free medium containing IBMX (e.g., 500 µM) and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Add forskolin (final concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response and determine the IC50 value for this compound.
Visualizations
Caption: Canonical Gαi-mediated signaling pathway of this compound.
Caption: Experimental workflow for the cAMP inhibition assay.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. abmole.com [abmole.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stratification of Cannabinoid 1 Receptor (CB1R) Agonist Efficacy: Manipulation of CB1R Density through Use of Transgenic Mice Reveals Congruence between In Vivo and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. marshall.edu [marshall.edu]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
BAY 38-7271 stability in different solvents
This technical support center provides guidance on the stability of BAY 38-7271 in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Stock solutions in DMSO should be stored at -20°C or lower, protected from light. For immediate use in aqueous-based biological assays, further dilution of the DMSO stock solution into an appropriate aqueous buffer is advised.
Q2: How should I store this compound to ensure its stability?
A2: this compound, both in solid form and in solution, should be stored under controlled conditions to minimize degradation. As a solid, store the compound at -20°C in a tightly sealed container, protected from light and moisture. Solutions of this compound should also be stored at -20°C or -80°C and protected from light.
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: It is not recommended to store solutions of this compound at room temperature or 4°C for extended periods. Cannabinoid compounds are generally susceptible to degradation at higher temperatures. For short-term use (within a few hours), solutions may be kept on ice and protected from light.
Q4: Is this compound sensitive to light?
A4: Yes, like many cannabinoid compounds, this compound is potentially sensitive to light. Exposure to light can lead to photodegradation. Therefore, it is crucial to store both the solid compound and its solutions in light-protecting containers (e.g., amber vials) and to minimize light exposure during experimental procedures.
Q5: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?
A5: Inconsistent experimental results can indeed be a consequence of compound degradation. If you suspect instability, it is advisable to prepare fresh stock solutions from the solid compound. Additionally, ensure that the solvents used are of high purity and anhydrous, as contaminants and water can promote degradation. For troubleshooting, please refer to the guide below.
Troubleshooting Guide
Encountering issues with this compound? This guide will help you troubleshoot common problems related to its stability.
Problem: Poor or Incomplete Solubilization
-
Possible Cause: Incorrect solvent or insufficient mixing.
-
Solution:
-
Ensure you are using a recommended solvent such as DMSO for initial stock solutions.
-
Vortex or sonicate the solution gently to aid dissolution. Warming the solution slightly (to no more than 37°C) can also help, but be cautious as heat can accelerate degradation.
-
For aqueous solutions, ensure the final concentration of the organic co-solvent (like DMSO) is compatible with your experimental system and does not cause precipitation.
-
Problem: Loss of Compound Activity or Inconsistent Results
-
Possible Cause: Degradation of this compound in solution.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution on the day of the experiment.
-
Proper Storage: Ensure stock solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Check Solvent Quality: Use high-purity, anhydrous solvents to prepare solutions.
-
Problem: Precipitate Formation in Aqueous Buffers
-
Possible Cause: Low aqueous solubility of this compound.
-
Solution:
-
When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate mixing.
-
Consider the use of a surfactant or solubilizing agent, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer. However, ensure that any additives are compatible with your experimental setup.
-
Do not exceed the solubility limit of this compound in the final aqueous medium. It may be necessary to perform a solubility test to determine the maximum achievable concentration in your specific buffer.
-
Data Presentation: Stability of this compound in Different Solvents
While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides a summary of expected relative stability based on general knowledge of cannabinoid compounds. Researchers should perform their own stability studies for long-term experiments.
| Solvent | Storage Temperature | Light Conditions | Expected Relative Stability | Recommendations |
| DMSO | -20°C or -80°C | Dark (Amber Vial) | High | Recommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. |
| Ethanol | -20°C | Dark (Amber Vial) | Moderate | Suitable for short to medium-term storage. Ensure the use of absolute ethanol. |
| Aqueous Buffer (with co-solvent) | 4°C | Dark (Amber Vial) | Low | Prepare fresh for immediate use. Not recommended for storage beyond 24 hours. |
| Aqueous Buffer (with co-solvent) | Room Temperature | Ambient Light | Very Low | Avoid. Use immediately after preparation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.
-
For storage, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for Assessing Stability of this compound
-
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvents to be tested (e.g., Ethanol, Phosphate-Buffered Saline with 0.1% DMSO)
-
Amber vials
-
Incubators or refrigerators set to desired temperatures (e.g., -20°C, 4°C, 25°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
-
Procedure:
-
Prepare working solutions of this compound at a known concentration in the solvents to be tested.
-
Dispense aliquots of each solution into separate amber vials for each time point and storage condition.
-
Store the vials under the desired conditions (e.g., -20°C/dark, 4°C/dark, 25°C/dark, 25°C/light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Analyze the samples immediately by a validated HPLC method to quantify the concentration of this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.
-
The formation of any degradation products can also be monitored by observing the appearance of new peaks in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound.
minimizing BAY 38-7271 side effects in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing side effects during in vivo studies with BAY 38-7271.
Troubleshooting Guides
This section addresses specific issues that may be encountered during animal experiments with this compound.
Issue 1: Animal exhibits significant drop in body temperature (hypothermia) after this compound administration.
-
Question: We observed a dose-dependent decrease in the core body temperature of our rodents following intravenous administration of this compound. How can we mitigate this effect without compromising the neuroprotective efficacy of the compound?
-
Answer: Hypothermia is a well-documented pharmacological effect of potent cannabinoid receptor 1 (CB1) agonists like this compound.[1] The neuroprotective effects of this compound have been observed at doses significantly lower than those inducing strong cannabinoid-like side effects. Therefore, the primary strategy is careful dose optimization.
Troubleshooting Steps:
-
Dose Reduction: The most effective method to reduce the severity of hypothermia is to use the lowest possible effective dose of this compound. The neuroprotective effects of this compound have been reported at doses that are significantly lower than those that induce typical cannabinoid-like side effects.
-
Environmental Temperature Control: Maintaining the animal's ambient temperature can help counteract drug-induced hypothermia.
-
Utilize a heated pad or an incubator set to a thermoneutral temperature for the species being studied.
-
Continuously monitor the animal's core body temperature using a rectal probe or other appropriate methods.
-
-
Pharmacological Intervention (for mechanistic studies): In studies where the contribution of hypothermia to neuroprotection needs to be dissected, a CB1 receptor antagonist can be used to reverse the hypothermic effect. However, this will also likely antagonize the desired neuroprotective effects.
-
Issue 2: Animals display signs of sedation, hypoactivity, or catalepsy.
-
Question: Following administration of this compound, our animals are showing signs of reduced movement and in some cases, remain in unusual postures (catalepsy). Is this expected, and how can we manage it?
-
Answer: Sedation, hypoactivity, and catalepsy are part of the classic "tetrad" of effects observed with potent CB1 receptor agonists in rodents. These effects are indicative of central nervous system activity and are generally dose-dependent.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic window for neuroprotection with minimal behavioral side effects. The goal is to find a dose that provides the desired therapeutic effect without causing significant sedation or catalepsy.
-
Careful Handling and Observation: Animals under the influence of this compound may be less able to move and respond to stimuli.
-
Ensure easy access to food and water.
-
House animals in a quiet, stress-free environment.
-
Monitor for any signs of distress.
-
-
Route of Administration: The method of administration can influence the onset and intensity of side effects. A slow intravenous infusion may be better tolerated than a bolus injection.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to these side effects?
A1: this compound is a potent full agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2][3] The side effects of hypothermia, sedation, and catalepsy are primarily mediated by the activation of CB1 receptors in the central nervous system.
Q2: Are there any known vehicle solutions that are recommended for administering this compound to minimize local irritation or other administration-related side effects?
A2: While specific vehicle formulations for this compound are not extensively detailed in the public literature, a common vehicle for lipophilic compounds like synthetic cannabinoid agonists is a mixture of a surfactant (e.g., Tween 80 or Cremophor EL), a co-solvent (e.g., ethanol or DMSO), and a buffered saline solution. It is crucial to conduct vehicle-only control experiments to ensure that the vehicle itself does not produce any adverse effects. The final concentration of organic solvents should be kept to a minimum.
Q3: How can I establish a therapeutic window for this compound in my specific animal model?
A3: To establish a therapeutic window, a carefully designed dose-escalation study is recommended. Start with very low doses and incrementally increase the dose in different groups of animals. In each group, monitor for both the desired therapeutic effect (e.g., reduction in infarct volume in a stroke model) and the incidence and severity of side effects (e.g., hypothermia, hypoactivity). The dose range that produces a significant therapeutic effect with minimal or manageable side effects is your therapeutic window.
Q4: Can tolerance develop to the side effects of this compound with repeated administration?
A4: Tolerance to the behavioral and physiological effects of cannabinoid agonists is a well-known phenomenon. While specific studies on tolerance to this compound side effects are limited, it is plausible that with chronic administration, a reduction in the intensity of side effects like hypothermia and sedation may occur. However, the development of tolerance to the therapeutic effects should also be considered and evaluated in long-term studies.
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Animal Models (Rat)
| Effect | Route of Administration | Effective Dose Range | Observed Side Effects at Higher Doses | Reference |
| Neuroprotection (Traumatic Brain Injury) | Intravenous Infusion | 100 ng/kg/h (70% infarct reduction) | Not specified, but stated to be in a range devoid of typical cannabinoid-like side effects. | [1] |
| Neuroprotection (Cerebral Ischemia) | Intravenous Infusion | 1 ng/kg/h (cortical protection), 10 ng/kg/h (striatal protection) | Not specified. | [4] |
| Reduction in Core Body Temperature | Intravenous | Minimal effective dose = 6 µg/kg | Dose-dependent hypothermia. | [1] |
| Cannabinoid-like Behavioral Effects (Drug Discrimination) | Intravenous | 3 µg/kg (complete generalization) | Not specified. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Intravenous Administration of this compound and Monitoring for Side Effects in Rodents
-
Preparation of Dosing Solution:
-
Due to its lipophilic nature, dissolve this compound in a minimal amount of an organic solvent such as ethanol or DMSO.
-
Further dilute the stock solution in a vehicle suitable for intravenous injection, for example, a mixture of 1:1:18 of ethanol:Cremophor EL:saline.
-
Prepare a fresh dosing solution on the day of the experiment.
-
Prepare a vehicle-only solution to be used in the control group.
-
-
Animal Preparation:
-
Allow animals to acclimate to the laboratory environment.
-
For intravenous administration, ensure proper catheterization of a suitable vein (e.g., tail vein, jugular vein) under aseptic conditions.
-
-
Administration and Monitoring:
-
Administer this compound or vehicle via slow intravenous infusion to minimize acute adverse reactions.
-
Immediately after administration, begin monitoring for side effects.
-
Hypothermia: Measure core body temperature at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-administration using a calibrated rectal thermometer. If significant hypothermia is observed, provide external heat support.
-
Behavioral Effects: Observe animals for signs of sedation, hypoactivity, and catalepsy. A simple scoring system can be developed to quantify the severity of these effects.
-
-
Supportive Care:
-
Ensure animals have easy access to food and water.
-
Monitor for any signs of distress and provide appropriate veterinary care if necessary.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via CB1 and CB2 receptors.
Caption: Workflow for minimizing side effects in this compound animal studies.
References
Technical Support Center: Enhancing the Bioavailability of BAY 38-7271
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the potent cannabinoid receptor agonist, BAY 38-7271. The focus is on strategies to improve its bioavailability, a critical factor for obtaining reliable and reproducible results in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective and highly potent cannabinoid CB1/CB2 receptor agonist with neuroprotective properties.[1][2][3] Its utility in research can be hampered by its low aqueous solubility, which can lead to poor bioavailability and inconsistent results, particularly when administered orally.[4]
Q2: What are the known administration routes for this compound in preclinical studies?
A2: In animal models, this compound has been administered via intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) routes.[5] The effective dose (ED50) varies significantly with the route of administration, highlighting the impact of bioavailability.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the dissolution of lipophilic compounds.[6][7]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance its solubility.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area for dissolution.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.[6][8]
Q4: Are there specific considerations for improving the bioavailability of cannabinoids?
A4: Yes, cannabinoids are generally lipophilic and have low aqueous solubility.[7] Lipid-based formulations are a natural choice to improve their solubility and absorption.[7] These formulations can also promote lymphatic transport, which helps bypass first-pass metabolism in the liver, a common issue with orally administered cannabinoids.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable drug exposure after oral administration. | Poor dissolution of this compound in gastrointestinal fluids. | Consider formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve its solubilization. |
| Precipitation of the compound in aqueous buffers or cell culture media. | Low aqueous solubility of this compound. | Prepare stock solutions in an organic solvent like DMSO. For aqueous working solutions, consider using cyclodextrins to form an inclusion complex and enhance solubility. |
| Inconsistent results between experimental batches. | Variability in the preparation of the drug formulation. | Develop and strictly adhere to a standardized protocol for your chosen formulation strategy. Ensure all excipients are of high quality and used consistently. |
| Difficulty achieving desired concentration for in vitro assays. | The compound's inherent low solubility. | Test a range of pharmaceutically acceptable co-solvents and surfactants to identify a system that can maintain this compound in solution at the target concentration. |
Data Presentation
Table 1: Reported Effective Doses (ED50) of this compound by Administration Route in Rats
| Administration Route | ED50 |
| Intravenous (i.v.) | 0.001 µg/kg |
| Intraperitoneal (i.p.) | 0.018 mg/kg |
| Oral (p.o.) | 0.18 mg/kg |
This data is derived from a drug discrimination study in rats and illustrates the significant impact of the administration route on the effective dose, likely due to differences in bioavailability.[5]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound
This is a representative protocol based on common practices for poorly soluble cannabinoids and should be optimized for your specific experimental needs.
Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., sesame oil, oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Briefly, add an excess amount of this compound to a known volume of each excipient.
-
Mix thoroughly using a vortex mixer and equilibrate in a water bath shaker for 48-72 hours.
-
Centrifuge the samples and analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations with varying ratios of the selected excipients.
-
Visually observe the emulsification properties of each formulation upon dilution with water to identify the optimal ratios that form a stable microemulsion.
-
-
Preparation of this compound Loaded SEDDS:
-
Based on the optimized excipient ratios, prepare the final SEDDS formulation.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound to the mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
Store the resulting formulation in a sealed container protected from light.
-
-
Characterization of the SEDDS:
-
Evaluate the droplet size, polydispersity index, and zeta potential of the emulsion formed upon dilution of the SEDDS in an aqueous medium.
-
Assess the in vitro drug release profile using a dialysis method.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a CB1/CB2 receptor agonist.
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
challenges in long-term administration of BAY 38-7271
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 38-7271. The information is compiled from preclinical and early-phase clinical data.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, non-classical cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors.[1][2] It was developed for its potential neuroprotective effects, particularly in the context of traumatic brain injury and cerebral ischemia.[3][4] Its mechanism of action is primarily through the activation of these cannabinoid receptors, which are part of the endocannabinoid system involved in regulating various physiological processes.
2. What is the clinical development status of this compound?
This compound, also known as KN 38-7271, was licensed to KeyNeurotek Pharmaceuticals for clinical development and progressed to Phase IIa trials for traumatic brain injury.[1][5][6] However, the development of the compound was discontinued following the closure of KeyNeurotek.[3]
3. What are the known off-target effects of this compound?
Studies have shown that this compound has minor interactions with other receptors and transporters only at micromolar concentrations, suggesting a high degree of selectivity for cannabinoid receptors at therapeutic doses.[7] However, comprehensive data on off-target effects during long-term administration is not available.
4. What are the potential challenges associated with the long-term administration of this compound?
While specific long-term studies on this compound are limited, potential challenges can be extrapolated from data on other synthetic cannabinoid agonists. These may include:
-
CB1 Receptor-Mediated Psychoactive Effects: Although therapeutic doses for neuroprotection were found to be lower than those causing typical cannabinoid-like side effects in animal models, long-term administration could still pose a risk.[3][4]
-
Tolerance and Receptor Desensitization: Prolonged activation of CB1 receptors by agonists can lead to receptor downregulation and reduced signaling, potentially diminishing the therapeutic effect over time.[8]
-
Withdrawal Symptoms: Abrupt cessation after long-term use of potent CB1 agonists can lead to withdrawal symptoms.[8]
-
Cardiovascular and Psychiatric Effects: Chronic use of some synthetic cannabinoids has been associated with adverse cardiovascular and psychiatric events.[7][9]
Troubleshooting Guides
Issue 1: Variability in Experimental Results or Loss of Efficacy Over Time
Possible Cause: This could be due to several factors, including compound stability, development of tolerance in animal models, or issues with the experimental protocol.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure proper storage of this compound, protected from light and at the recommended temperature, to prevent degradation.
-
Prepare fresh solutions for each experiment, as the stability of the compound in solution over time may be a factor.
-
-
Assess for Pharmacodynamic Tolerance:
-
In long-term in vivo studies, consider incorporating a washout period to see if the effect is restored.
-
Measure CB1 receptor expression and signaling in tissues of interest to determine if downregulation has occurred.
-
Consider an intermittent dosing schedule rather than continuous administration to potentially mitigate tolerance.
-
-
Review Dosing and Administration Protocol:
-
Confirm the accuracy of dose calculations and the calibration of administration equipment (e.g., infusion pumps).
-
For intravenous administration, ensure the patency of the catheter and the stability of the formulation in the infusion vehicle.
-
Issue 2: Unexpected Behavioral or Physiological Side Effects in Animal Models
Possible Cause: These effects may be dose-dependent and related to the activation of the CB1 receptor.
Troubleshooting Steps:
-
Dose-Response Evaluation:
-
Conduct a thorough dose-response study to identify the therapeutic window for neuroprotection versus the doses that elicit cannabinoid-like side effects (e.g., hypothermia, reduced locomotor activity).
-
-
Pharmacokinetic Analysis:
-
Measure plasma and brain concentrations of this compound to correlate drug levels with the observed effects. This can help determine if unexpected effects are due to higher than anticipated drug exposure.
-
-
Selective Antagonist Co-administration:
-
To confirm that the observed side effects are CB1-mediated, co-administer a selective CB1 receptor antagonist.
-
Issue 3: Formulation and Solubility Problems
Possible Cause: this compound is a lipophilic compound, which can make it challenging to formulate for aqueous-based delivery systems, potentially leading to precipitation or inconsistent dosing.
Troubleshooting Steps:
-
Select Appropriate Vehicle:
-
For in vitro experiments, use a vehicle such as ethanol or DMSO, ensuring the final concentration in the medium is low enough to avoid solvent toxicity.
-
For in vivo administration, especially for intravenous infusion, a formulation containing solubilizing agents like surfactants or lipid emulsions may be necessary.
-
-
Solubility Testing:
-
Perform solubility studies in various pharmaceutically acceptable vehicles to find the most suitable one for your experimental needs.
-
-
Visual Inspection:
-
Always visually inspect solutions for any signs of precipitation before and during administration.
-
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Source |
| Human CB1 | 1.85 | [7] |
| Human CB2 | 5.96 | [7] |
| Rat CB1 | 2.91 | [1] |
| Rat CB2 | 4.24 | [1] |
Table 2: In Vivo Neuroprotective Efficacy of this compound in a Rat Model of Traumatic Brain Injury
| Infusion Rate | Reduction in Infarct Volume | Time of Administration Post-Injury |
| 100 ng/kg/h | 70% | Immediate |
| 300 ng/kg/h | 59% | 3-hour delay |
Data adapted from Mauler et al., 2002.
Experimental Protocols
Protocol 1: In Vivo Model of Traumatic Brain Injury (Rat)
This protocol is a summary of the methodology described in the literature for inducing traumatic brain injury to evaluate the neuroprotective effects of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animals using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Place the rat in a stereotaxic frame.
-
Create a craniotomy over the desired brain region.
-
Induce a subdural hematoma by injecting autologous blood into the subdural space.
-
-
Drug Administration:
-
Administer this compound via intravenous infusion at the desired dose and time point (e.g., immediately after injury or with a delay).
-
-
Assessment of Infarct Volume:
-
After a set period (e.g., 7 days), euthanize the animals and perfuse the brains.
-
Section the brains and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
-
Quantify the infarct volume using image analysis software.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the CB1 receptor.
Caption: Experimental workflow for evaluating this compound in vivo.
Caption: Troubleshooting logic for loss of drug efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse Effects of Synthetic Cannabinoids: Management of Acute Toxicity and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About Synthetic Cannabinoids [archive.cdc.gov]
Technical Support Center: Addressing BAY 38-7271-Induced Receptor Desensitization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the potent CB1/CB2 cannabinoid receptor agonist, BAY 38-7271. The focus is on understanding and addressing receptor desensitization, a common phenomenon with prolonged or repeated agonist exposure.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments designed to investigate this compound-induced receptor desensitization.
Q1: My GTPγS binding assay shows a reduced maximal effect (Emax) for this compound after pre-treatment with the same compound. What is the likely cause?
A: This is a classic sign of homologous desensitization.[1][2][3] Pre-treatment with an agonist like this compound can lead to the uncoupling of the CB1/CB2 receptors from their associated G proteins. This uncoupling is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestins which sterically hinder G protein interaction.[3][4][5][6] As a result, subsequent stimulation with the agonist elicits a weaker response, reflected as a lower Emax in the GTPγS binding assay.
Troubleshooting Steps:
-
Vary Pre-treatment Time and Concentration: Investigate the kinetics of desensitization by using different pre-treatment times and concentrations of this compound.
-
Washout Step: Ensure your protocol includes a thorough washout step after pre-treatment to remove any remaining agonist that is not tightly bound.
-
Use a GRK Inhibitor: To confirm the role of GRKs, consider pre-treating your cells or membranes with a GRK inhibitor before adding this compound and observe if desensitization is attenuated.
Q2: I am not observing significant receptor internalization with this compound in my fluorescence microscopy or flow cytometry assay. What are potential reasons for this?
A: While receptor internalization is a common mechanism of desensitization for many GPCRs, its extent and kinetics can be agonist- and cell-type-dependent.[7][8]
Possible Causes and Solutions:
-
Agonist-Specific Trafficking: Not all agonists induce the same degree of internalization. Some may favor desensitization through G protein uncoupling without significant receptor movement from the plasma membrane.[7] Compare the internalization profile of this compound with a well-characterized internalizing agonist for CB1/CB2 receptors, such as WIN 55,212-2.
-
Insufficient Incubation Time: Internalization is a time-dependent process. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation period for observing this compound-induced internalization.
-
Cell Line Differences: The machinery for receptor trafficking can vary between cell lines.[8] Ensure the cell line you are using (e.g., HEK293, AtT20) expresses the necessary components for cannabinoid receptor internalization, such as the appropriate GRKs and β-arrestins.
-
Assay Sensitivity: For microscopy, ensure your imaging parameters are optimized and that you are using a high-quality antibody or fluorescently-tagged receptor. For flow cytometry, ensure proper gating and compensation are set to detect the shift in fluorescence.[9]
Q3: In my β-arrestin recruitment assay, the signal is weak or absent after stimulating with this compound. How can I troubleshoot this?
A: A weak or absent signal in a β-arrestin recruitment assay can stem from several factors, from the specific pharmacology of the ligand to technical issues with the assay itself.
Troubleshooting Steps:
-
Ligand Bias: this compound might be a "G protein-biased" agonist, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment.[6] This is a known phenomenon for some GPCR ligands.
-
Assay Format: The type of β-arrestin recruitment assay can influence the results. Enzyme fragment complementation assays (like PathHunter) and BRET-based assays are common choices.[10][11][12][13] Ensure your chosen assay is validated for cannabinoid receptors and that the fusion proteins (e.g., receptor-PK, arrestin-EA) are correctly expressed and functional.
-
Optimize Incubation Time: The kinetics of β-arrestin recruitment can be transient. Perform a time-course experiment to capture the peak signal, which typically occurs within minutes of agonist addition.
-
Cellular Context: The expression levels of GRKs and β-arrestins in your cell line are critical. Overexpression of the relevant GRK isoform may be necessary to enhance the signal for some receptors.
Q4: My radioligand binding assay shows no change in the total number of receptors (Bmax) after short-term incubation with this compound, yet functional assays clearly show desensitization. Why is there a discrepancy?
A: This is a common and important observation that highlights the different phases of desensitization.
-
Short-term desensitization (minutes) primarily involves the uncoupling of the receptor from the G protein.[6] This process reduces the functional response of the receptor but does not necessarily change the total number of receptors in the cell membrane. Therefore, a radioligand binding assay, which measures the total number of binding sites, would not detect a change in Bmax.[1][4]
-
Long-term desensitization or downregulation (hours to days) involves the physical removal of receptors from the cell surface through internalization and subsequent degradation in lysosomes.[2][3][6] This process leads to a decrease in the total number of receptors and would be detectable as a reduction in Bmax in a radioligand binding assay.
To investigate this, you would need to perform a longer pre-incubation with this compound (e.g., 4, 12, or 24 hours) before conducting the radioligand binding assay to see if downregulation occurs over a longer time frame.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its primary mechanism of action? A: this compound is a potent and selective full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[9] It was developed by Bayer AG and has shown analgesic and neuroprotective effects in preclinical studies.[5][9] Its mechanism of action involves binding to and activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[14]
Q: What is receptor desensitization in the context of this compound? A: Receptor desensitization refers to the process where, following prolonged or repeated exposure to an agonist like this compound, the CB1/CB2 receptors become less responsive to further stimulation.[2][4] This is a protective mechanism to prevent overstimulation of the cell. The functional consequence is a diminished cellular response (e.g., reduced inhibition of adenylyl cyclase) even in the continued presence of the agonist.[2]
Q: What are the key molecular players in cannabinoid receptor desensitization? A: The key players are:
-
G Protein-Coupled Receptor Kinases (GRKs): These enzymes specifically phosphorylate the agonist-occupied (activated) CB1/CB2 receptor.[3][5][15]
-
β-Arrestins (β-arrestin 1 and 2): Following phosphorylation by GRKs, β-arrestins bind to the receptor.[4][14] This binding sterically hinders the receptor's interaction with G proteins, thus "desensitizing" G protein-mediated signaling. β-arrestins also act as adaptors for receptor internalization.[2][3]
-
Clathrin and other endocytic proteins: These proteins are involved in the internalization of the receptor-arrestin complex from the cell membrane into endosomes.[2]
Q: How quickly does desensitization to cannabinoid agonists like this compound occur? A: Desensitization can occur over different timescales.
-
Acute/Rapid Desensitization: This happens within minutes and is primarily due to GRK-mediated phosphorylation and subsequent G protein uncoupling.[6]
-
Chronic Desensitization/Downregulation: This is a slower process, occurring over hours to days, and involves the internalization and degradation of the receptors, leading to a reduction in the total number of receptors.[1][2][4]
Q: What is the difference between desensitization and downregulation? A: Although related and sometimes used interchangeably, they refer to distinct processes:
-
Desensitization is the functional uncoupling of the receptor from its signaling pathway (G proteins). The receptor may still be present on the cell surface but is less effective at initiating a signal.[2][4]
-
Downregulation is the decrease in the total number of receptors in the cell, typically due to increased degradation and/or decreased synthesis.[1][2][4] Downregulation is a form of long-term desensitization.
Quantitative Data Summary
The following tables present illustrative data that might be obtained when studying this compound-induced desensitization.
Table 1: Effect of this compound Pre-treatment on CP55,940-stimulated [35S]GTPγS Binding in cells expressing CB1 Receptors.
| Pre-treatment Condition (30 min) | Agonist (CP55,940) EC50 (nM) | Maximum Stimulation (Emax) (% of Basal) |
| Vehicle | 15.2 ± 1.8 | 250 ± 15 |
| This compound (100 nM) | 18.5 ± 2.1 | 165 ± 12 |
| This compound (1 µM) | 21.3 ± 2.5 | 120 ± 9** |
| Data are presented as mean ± SEM (n=4). *p<0.05, *p<0.01 compared to Vehicle Emax. |
Table 2: Time-Course of this compound-induced CB1 Receptor Internalization.
| Time of Incubation with this compound (1 µM) | % of Surface CB1 Receptors Remaining |
| 0 min | 100 ± 5 |
| 5 min | 92 ± 6 |
| 15 min | 78 ± 4 |
| 30 min | 65 ± 5 |
| 60 min | 61 ± 5 |
| Data are presented as mean ± SEM (n=3). *p<0.05, *p<0.01 compared to 0 min. |
Detailed Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay to Determine Receptor Downregulation
This protocol determines the total number of receptors (Bmax) and their affinity (Kd) for a radioligand. A decrease in Bmax after prolonged agonist treatment indicates downregulation.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing CB1) in 6-well plates. Once confluent, treat cells with either vehicle or this compound (e.g., 1 µM) for the desired time (e.g., 24 hours) in serum-free media.
-
Membrane Preparation: Wash cells with ice-cold PBS, scrape into homogenization buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors). Homogenize using a Dounce homogenizer or sonicator. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Binding Reaction: In a 96-well plate, add 50-100 µg of membrane protein per well. Add increasing concentrations of a suitable radioligand (e.g., [3H]CP55,940, 0.1-10 nM). For each concentration, prepare parallel wells containing a high concentration of a non-labeled competitor (e.g., 10 µM WIN 55,212-2) to determine non-specific binding.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot specific binding versus radioligand concentration and fit the data using non-linear regression to determine Bmax (fmol/mg protein) and Kd (nM).
Protocol 2: [35S]GTPγS Binding Assay to Measure Receptor-G Protein Coupling
This functional assay measures agonist-induced G protein activation.[16][17][18]
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Desensitization (Pre-treatment): In a separate tube, pre-incubate membranes (20-50 µg) with vehicle or this compound at a high concentration (e.g., 10x EC50) for a set time (e.g., 30 minutes) at 30°C. After incubation, centrifuge membranes and wash twice with assay buffer to remove the pre-treating agonist.
-
Binding Reaction: Resuspend the washed membranes in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP (e.g., 10 µM). Add increasing concentrations of the stimulating agonist (e.g., this compound or another CB agonist).
-
Initiate G-protein Activation: Start the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the assay by filtration as described in Protocol 1.
-
Data Analysis: Plot the [35S]GTPγS binding against the agonist concentration and fit to a sigmoidal dose-response curve to determine Emax and EC50 values. Compare these parameters between vehicle-pre-treated and this compound-pre-treated membranes.
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Complementation-based)
This assay measures the recruitment of β-arrestin to the activated receptor.[10][11]
-
Cell Culture: Use a cell line specifically engineered for this assay (e.g., PathHunter CHO-K1 hCB1 β-arrestin cells), which stably co-expresses the CB1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementing enzyme fragment (Enzyme Acceptor). Plate cells in a 384-well white, clear-bottom assay plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Equilibrate the plate to room temperature. Prepare the detection reagent solution according to the manufacturer's instructions (e.g., PathHunter Detection Reagents). Add the detection reagent to each well.
-
Signal Measurement: Incubate at room temperature for 60 minutes in the dark. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine potency (EC50) and efficacy (Emax).
Protocol 4: Receptor Internalization Assay by Flow Cytometry
This protocol quantifies the number of receptors on the cell surface.[9]
-
Cell Preparation: Use a cell line stably expressing an N-terminally epitope-tagged (e.g., HA or FLAG) CB1 receptor. Harvest cells and resuspend in FACS buffer (PBS with 1% BSA).
-
Agonist Treatment: Incubate the cells in suspension with either vehicle or a saturating concentration of this compound for various times (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.
-
Antibody Staining: Stop the internalization by placing the cells on ice. Wash the cells with ice-cold FACS buffer. Incubate the cells with a fluorescently-conjugated primary antibody against the epitope tag (e.g., FITC-anti-FLAG) for 45 minutes at 4°C in the dark. This step only labels receptors remaining on the cell surface.
-
Washing: Wash the cells three times with ice-cold FACS buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Determine the geometric mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the number of surface receptors. Calculate the percentage of surface receptors remaining at each time point relative to the vehicle-treated (time 0) sample.
Mandatory Visualizations
References
- 1. Regional enhancement of cannabinoid CB1 receptor desensitization in female adolescent rats following repeated Δ9-tetrahydrocannabinol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. Video: GPCR Desensitization [jove.com]
- 4. Mechanisms of Cannabinoid Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Domains of the CB1 Cannabinoid Receptor Mediate Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The CB1 cannabinoid receptor C-terminus regulates receptor desensitization in autaptic hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of BAY 38-7271 and CP 55,940
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of two synthetic cannabinoid receptor agonists, BAY 38-7271 and CP 55,940. The information presented is based on preclinical experimental data, with a focus on traumatic brain injury (TBI) and cerebral ischemia models.
At a Glance: Key Differences and Similarities
| Feature | This compound | CP 55,940 |
| Primary Target | High-affinity CB1/CB2 receptor agonist.[1] | Potent CB1/CB2 receptor agonist. |
| Neuroprotective Efficacy | Demonstrates significant neuroprotection in TBI and cerebral ischemia models, reducing infarct volume.[2][3] | Shows neuroprotective effects in various models, including cerebral ischemia, by reducing infarct volume. |
| Therapeutic Window | At least 5 hours in a rat model of TBI.[2][3] | Information on the therapeutic window in TBI/ischemia models is less defined in the reviewed literature. |
| Side Effect Profile | Neuroprotective doses are reportedly lower than those inducing typical cannabinoid-like side effects.[2][3] | Known to induce typical cannabinoid effects such as hypothermia and catalepsy. |
| Clinical Development | Was in Phase II trials for TBI, but development appears to have stalled. | Primarily used as a research tool; no major clinical development for neuroprotection reported. |
Quantitative Comparison of Neuroprotective Efficacy
Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model
| Compound | Species | Model | Dose | Administration Time | Infarct Volume Reduction (%) | Reference |
| This compound | Rat | Transient MCAO | 1 ng/kg/h (i.v. infusion) | Immediate | 91% (Cortex) | Mauler et al., 2003 |
| Rat | Transient MCAO | 10 ng/kg/h (i.v. infusion) | Immediate | 53% (Striatum) | Mauler et al., 2003 | |
| Rat | Permanent MCAO | 300 ng/kg/h (i.v. infusion) | 3-hour delay | 59% | Mauler et al., 2002 | |
| CP 55,940 | Rat | Reversible MCAO | 0.3 mg/kg (i.v. bolus) + 0.9 mg/kg/hr (i.v. infusion) | 3 hours post-occlusion | ~62% (Calculated from 33.5% to 12.7% infarct) | Youssef et al., 2007 |
Traumatic Brain Injury (TBI) Model
| Compound | Species | Model | Dose | Administration Time | Infarct Volume Reduction (%) | Reference |
| This compound | Rat | Acute Subdural Hematoma | 100 ng/kg/h (4h i.v. infusion) | Immediate | 70% | Mauler et al., 2002 |
| Rat | Acute Subdural Hematoma | 0.1 µg/kg (1h i.v. infusion) | Immediate | 65% | Mauler et al., 2003 | |
| Rat | Acute Subdural Hematoma | 3 µg/kg (15 min i.v. infusion) | 5-hour delay | 64% | Mauler et al., 2003 |
Experimental Protocols
This compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: An intraluminal filament model is used to induce transient focal cerebral ischemia. A nylon suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: this compound is administered intravenously (i.v.) as a continuous infusion.
-
Experimental Groups:
-
Sham-operated group.
-
Vehicle-treated control group.
-
This compound-treated groups at various doses.
-
-
Outcome Measurement: 24 hours after the ischemic insult, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
CP 55,940 in a Rat Model of Reversible Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Reversible MCAO is induced using an intraluminal suture method, similar to the protocol for this compound.
-
Drug Administration: CP 55,940 is administered intravenously, typically as a bolus injection followed by a continuous infusion.
-
Experimental Groups:
-
Sham-operated group.
-
Vehicle-treated MCAO group.
-
CP 55,940-treated group.
-
Groups receiving a CB1 receptor antagonist (e.g., AM251) with or without CP 55,940 to confirm receptor-mediated effects.
-
-
Outcome Measurement: At a specified time point after MCAO (e.g., 72 hours), the animals are sacrificed, and their brains are removed and stained with TTC for infarct volume analysis.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of both this compound and CP 55,940 are primarily mediated through the activation of cannabinoid receptors, predominantly the CB1 receptor located on neurons. Activation of these G-protein coupled receptors triggers a cascade of intracellular events that collectively contribute to neuroprotection.
Caption: Signaling pathway of cannabinoid agonist-induced neuroprotection.
The experimental workflow for evaluating the neuroprotective effects of these compounds in a preclinical setting typically follows a standardized process from animal model creation to data analysis.
Caption: Preclinical experimental workflow for neuroprotection studies.
Conclusion
Both this compound and CP 55,940 demonstrate significant neuroprotective potential in preclinical models of acute brain injury. This compound has been shown to be highly potent, with a favorable therapeutic window and a potentially better side-effect profile at neuroprotective doses. While CP 55,940 is also a potent neuroprotective agent, its development for this indication has not been pursued clinically, likely due to its pronounced cannabinoid-associated side effects. The data suggests that selective and potent cannabinoid agonists like this compound hold promise for the treatment of TBI and cerebral ischemia, although further clinical validation is necessary.
References
- 1. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoids in Neurodegenerative Disorders and Stroke/Brain Trauma: From Preclinical Models to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor Modulation in Focal Ischemic Stroke: A Systematic Review and Meta-Analysis of Infarct Volume and Behavioral Deficits in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cannabinoid Receptor Agonists: BAY 38-7271 and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic cannabinoid receptor agonist BAY 38-7271 and the endogenous cannabinoid anandamide. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Introduction
This compound is a potent, synthetic, non-classical cannabinoid receptor agonist developed by Bayer AG.[1] It has demonstrated analgesic and neuroprotective effects in preclinical studies.[1] Anandamide, also known as N-arachidonoylethanolamine (AEA), is a key endocannabinoid, a naturally occurring neurotransmitter that binds to cannabinoid receptors and plays a crucial role in various physiological processes, including pain, mood, and appetite.[2] This guide will compare their effects on cannabinoid receptors, focusing on their binding affinity, functional potency, and efficacy.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the binding affinities and functional parameters of this compound and anandamide for the cannabinoid receptors CB1 and CB2.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Human CB1 | 1.85 nM | [1] |
| Human CB2 | 5.96 nM | [1] | |
| Rat CB1 | 2.91 nM | [3] | |
| Rat CB2 | 4.24 nM | [3] | |
| Anandamide | Human CB1 | 239.2 nM (Kd) | [4] |
| Human CB2 | 439.5 nM (Kd) | [4] | |
| Rat CB1 | 87.7 nM (Kd) | [4] |
Table 1: Receptor Binding Affinities (Ki/Kd). Lower values indicate higher affinity. It is important to note that the values for anandamide are reported as dissociation constants (Kd) from a meta-analysis and exhibited significant heterogeneity, while the values for this compound are inhibitory constants (Ki).
| Compound | Receptor | Functional Assay | Potency (EC50) | Efficacy (% of CP55,940) | Reference |
| This compound | Rat/Human CB1 | [³⁵S]GTPγS Binding | Data not available in direct comparison | Full Agonist | [3][5] |
| Anandamide | Human CB1 | [³⁵S]GTPγS Binding | ~3.5-fold less potent than THC | Partial Agonist (~2-fold more efficacious than THC) | [6] |
| Human CB2 | [³⁵S]GTPγS Binding | ~200-fold less potent than CP55,940 | Partial Agonist (~2.5-fold less efficacious than CP55,940) | [6] |
Table 2: Functional Potency and Efficacy. This table highlights the difference in agonist activity between the two compounds. Direct comparative EC50 and Emax values for this compound and anandamide from the same study were not available in the reviewed literature. The data for anandamide is presented relative to other cannabinoids from a single study to provide context for its partial agonism. This compound is consistently described as a full agonist, with potency similar to the potent synthetic cannabinoid CP55,940.[3]
Mechanism of Action and Signaling Pathways
Both this compound and anandamide exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events.
This compound is a full agonist at both CB1 and CB2 receptors.[3] This means it can elicit a maximal response from the receptor, comparable to the most potent synthetic agonists. Its high affinity and full agonism contribute to its potent in vivo effects.
Anandamide is considered a partial agonist at both CB1 and CB2 receptors, with a higher affinity for the CB1 receptor.[2] As a partial agonist, it produces a submaximal response compared to a full agonist, even at saturating concentrations. Anandamide also interacts with other targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which contributes to its complex pharmacological profile.[7] Furthermore, anandamide's biological activity is tightly regulated by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of this compound and anandamide to displace a radiolabeled ligand from cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Test compounds: this compound and anandamide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with various concentrations of the test compound (this compound or anandamide) and a fixed concentration of the radioligand ([³H]CP55,940).
-
Incubations are typically carried out at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled potent cannabinoid agonist (e.g., 10 µM CP55,940).
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to a receptor, providing information on the potency (EC50) and efficacy (Emax) of an agonist.
Objective: To determine the ability of this compound and anandamide to stimulate the binding of [³⁵S]GTPγS to G-proteins via cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Test compounds: this compound and anandamide.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GTPγS (unlabeled).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with the test compound (this compound or anandamide) and GDP in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Basal binding is determined in the absence of an agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the concentration-response curves to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values.
In Vivo Effects: A Brief Overview
Both this compound and anandamide have demonstrated neuroprotective effects in various in vivo models of neuronal injury.
This compound has shown potent neuroprotective effects in models of traumatic brain injury and stroke.[8][9] These effects are attributed to its potent activation of CB1 receptors, leading to a reduction in excitotoxicity and inflammation.
Anandamide has also been shown to be neuroprotective in models of excitotoxicity and brain injury. However, its in vivo efficacy is limited by its rapid degradation. Inhibitors of FAAH, the enzyme that breaks down anandamide, can potentiate its neuroprotective effects.
A direct, quantitative in vivo comparison of the neuroprotective efficacy of this compound and anandamide was not prominently available in the reviewed literature.
Conclusion
This compound and anandamide represent two distinct classes of cannabinoid receptor agonists with significantly different pharmacological profiles.
-
This compound is a high-affinity, potent, and full agonist at both CB1 and CB2 receptors. Its synthetic nature provides metabolic stability, leading to robust and sustained effects in vivo.
-
Anandamide is a lower-affinity, partial agonist with a preference for the CB1 receptor. As an endogenous ligand, its signaling is spatially and temporally controlled by on-demand synthesis and rapid degradation.
The choice between using this compound and anandamide in research depends on the specific scientific question. This compound is a valuable tool for investigating the maximal effects of cannabinoid receptor activation, while anandamide is crucial for studying the physiological and pathological roles of the endocannabinoid system. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their experimental designs.
References
- 1. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. scispace.com [scispace.com]
Unveiling the Neuroprotective Efficacy of BAY 38-7271 in Traumatic Brain Injury Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BAY 38-7271, a potent cannabinoid receptor agonist, in various preclinical models of Traumatic Brain Injury (TBI). By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to offer an objective evaluation of this compound's neuroprotective potential against other therapeutic alternatives investigated in similar models.
Comparative Efficacy of Neuroprotective Agents in TBI Models
The following tables summarize the quantitative efficacy of this compound and other notable neuroprotective agents in preclinical rat models of TBI. Direct head-to-head comparisons in the same study are limited; therefore, data is presented from separate studies, and models are clearly delineated to aid in interpretation.
Table 1: Efficacy of this compound in Rat Models of Traumatic Brain Injury
| TBI Model | Compound | Dosage | Administration Route & Timing | Key Efficacy Outcome | Reference |
| Acute Subdural Hematoma (SDH) | This compound | 100 ng/kg/h (4h infusion) | IV, immediately post-injury | 70% reduction in infarct volume | [1] |
| This compound | 300 ng/kg/h (4h infusion) | IV, 3h post-injury | 59% reduction in infarct volume | [1] | |
| This compound | 0.1 µg/kg (1h infusion) | IV, immediately post-injury | 65% reduction in infarct volume | [2] | |
| This compound | 10 µg/kg (15 min infusion) | IV, immediately post-injury | 53% reduction in infarct volume | [2] | |
| This compound | 1.0 µg/kg/h (4h infusion) | IV, 5h post-injury | 49% reduction in infarct volume | [2] | |
| This compound | 3 µg/kg (15 min infusion) | IV, 5h post-injury | 64% reduction in infarct volume | [2] | |
| This compound | 250 ng/kg/h | IV | 28% reduction in intracranial pressure, 20% reduction in brain water content (24h post-SDH) | [2] | |
| Transient Middle Cerebral Artery Occlusion (tMCA-O) | This compound | 1 ng/kg/h | IV | 91% reduction in cortical infarct volume | [2] |
| This compound | 10 ng/kg/h | IV | 53% reduction in striatal infarct volume | [2] |
Table 2: Efficacy of Alternative Neuroprotective Agents in Rat TBI and Ischemia Models
| TBI/Ischemia Model | Compound | Dosage | Administration Route & Timing | Key Efficacy Outcome | Reference |
| Global Ischemia (Gerbil) | Selfotel (CGS 19755) | 10, 30 mg/kg (4 doses, 2h intervals) | IP, 15 min pre-occlusion | Significant reduction in hippocampal damage | [3] |
| Permanent Middle Cerebral Artery Occlusion (Rat) | Selfotel (CGS 19755) | 40 mg/kg | IV, immediately post-occlusion | 23% reduction in cortical edema | [3] |
| Optic Nerve Crush (Rat) | Dexanabinol (HU-211) | 7 mg/kg (single dose) | IP | Increased axonal sprouting and survival | [4] |
| Closed Head Injury (Rat) | Arachidonyl-2’-chloroethylamide (ACEA) (CB1 Agonist) | 1 mg/kg, daily | IP | Rescue of learning and memory deficits | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key TBI models cited in this guide.
Acute Subdural Hematoma (SDH) Model in Rats
This model simulates a focal brain injury resulting from a subdural bleed.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure: A craniotomy is performed over the parietal cortex.
-
Induction of Hematoma: Autologous blood is injected into the subdural space.
-
Drug Administration: this compound or vehicle is administered intravenously at specified doses and time points post-injury.
-
Outcome Assessment: After a set survival period (e.g., 24 hours), animals are euthanized, and brains are removed for histological analysis to determine the infarct volume. Intracranial pressure and brain water content may also be measured.
Transient Middle Cerebral Artery Occlusion (tMCA-O) Model in Rats
This model mimics ischemic stroke, a common secondary injury mechanism in TBI.
-
Animal Preparation: Rats are anesthetized.
-
Surgical Procedure: A midline neck incision is made to expose the carotid artery bifurcation.
-
Occlusion: A monofilament suture is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.
-
Drug Administration: The test compound is administered, typically intravenously, before, during, or after the ischemic period.
-
Outcome Assessment: Neurological deficit scores are assessed at various time points. After a predetermined survival period, brains are harvested for infarct volume measurement using histological stains like 2,3,5-triphenyltetrazolium chloride (TTC).
Signaling Pathways and Experimental Workflow
Visual diagrams are provided below to illustrate the mechanism of action of this compound and the general experimental workflow.
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Preclinical TBI Studies.
References
- 1. scilit.com [scilit.com]
- 2. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexanabinol (HU-211) has a beneficial effect on axonal sprouting and survival after rat optic nerve crush injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid agonist rescues learning and memory after a traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BAY 38-7271 and Other Synthetic Cannabinoid Agonists for Researchers
This guide provides a detailed comparison of BAY 38-7271 with other well-characterized synthetic cannabinoid agonists, namely JWH-018, CP 55,940, and WIN 55,212-2. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to this compound
This compound is a potent and selective full agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, developed by Bayer AG.[1] Structurally distinct from many classical and aminoalkylindole-based cannabinoids, it has demonstrated significant analgesic and neuroprotective effects in preclinical studies.[1] Its comparable potency to the widely used research tool CP 55,940 makes it a compound of significant interest in cannabinoid research.[1]
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected synthetic cannabinoid agonists for human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | 2.91[1] | 4.24[1] | ~10[2] | - |
| JWH-018 | 9.00[3] | 2.94[3] | 102[3] | 133[3] |
| CP 55,940 | 0.6 - 5.0[4] | 0.7 - 2.6[4] | 0.2[4] | 0.3[4] |
| WIN 55,212-2 | 1.89 - 123 | 0.28 - 16.2[5] | 30 - 3000[5] | - |
Note: Ki and EC50 values can vary between studies due to different experimental conditions, such as the cell lines and radioligands used.
Signaling Pathways of Cannabinoid Agonists
Synthetic cannabinoid agonists, including this compound, primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o).
Caption: Cannabinoid receptor signaling cascade.
Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, and can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-K1 or HEK293 cells transfected with the human CB1 or CB2 receptor gene) are prepared.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP 55,940) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard agonist.
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing an indication of the agonist's potency (EC50) and efficacy.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, cell membranes expressing the cannabinoid receptor are prepared.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Cell membranes are incubated with increasing concentrations of the test agonist (e.g., this compound).
-
A fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) is added to the reaction mixture.
-
Basal G-protein activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
4. Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is calculated.
-
The maximal effect (Emax) relative to a standard full agonist is also determined to assess efficacy.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the comparative analysis of synthetic cannabinoid agonists.
Caption: Workflow for comparing cannabinoid agonists.
This workflow begins with the selection of compounds and progresses through a series of in vitro and in vivo assays to build a comprehensive profile of each agonist. The data from each stage is integrated to allow for a thorough comparative analysis of their pharmacological properties.
References
A Comparative Guide to Cannabinoid Receptor Binding Assays: Cross-Validation of BAY 38-7271
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of binding assay results for BAY 38-7271, a potent cannabinoid receptor agonist, with other well-established cannabinoid receptor ligands. It includes detailed experimental protocols and supporting data to facilitate the cross-validation of binding assay results in your research.
Introduction
This compound is a high-affinity agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system.[1] Accurate and reproducible measurement of its binding affinity is crucial for pharmacological studies and drug development. This guide compares the binding characteristics of this compound with two other widely used cannabinoid receptor agonists, CP 55,940 and WIN 55,212-2, through an examination of data from radioligand displacement and functional assays.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound, CP 55,940, and WIN 55,212-2 for the human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity. It is important to note that variations in experimental conditions (e.g., cell lines, radioligands, and assay buffers) can influence these values.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| This compound | 2.91[1] | 4.24[1] | Non-selective |
| CP 55,940 | 0.98 | 0.92 | Non-selective |
| WIN 55,212-2 | 2.4 - 16.7 | 3.7 | Non-selective |
Experimental Protocols
Two common methods for assessing cannabinoid receptor binding and function are the radioligand displacement assay and the [35S]GTPγS binding assay.
Radioligand Displacement Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the cannabinoid receptor of interest (e.g., HEK-293 or CHO cells)
-
Radiolabeled cannabinoid receptor ligand (e.g., [3H]CP 55,940 or [3H]SR141716A)
-
Unlabeled test compounds (this compound, CP 55,940, WIN 55,212-2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.
Materials:
-
Cell membranes expressing the cannabinoid receptor
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
Unlabeled GTPγS
-
Agonist compounds (this compound, CP 55,940, WIN 55,212-2)
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: As described in the radioligand displacement assay protocol.
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, varying concentrations of the agonist, and the cell membranes.
-
Initiation: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the agonist concentration that produces 50% of the maximal response (EC50) and the maximum stimulation (Emax).
Mandatory Visualizations
Caption: Cannabinoid receptor signaling pathway.
Caption: Cross-validation workflow for binding assays.
References
A Comparative Analysis of the Synthetic Cannabinoid Receptor Agonists: BAY 38-7271 and WIN 55,212-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied synthetic cannabinoid receptor agonists, BAY 38-7271 and WIN 55,212-2. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering a comprehensive overview of their respective pharmacological profiles, signaling mechanisms, and physiological effects, supported by experimental data.
Introduction
This compound and WIN 55,212-2 are potent agonists of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. While both compounds activate these receptors, they exhibit distinct profiles in terms of receptor affinity, functional potency, and downstream signaling, leading to different physiological outcomes. Understanding these differences is crucial for their application in preclinical research and for the potential development of novel therapeutics.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and WIN 55,212-2, providing a direct comparison of their binding affinities and functional potencies at the CB1 and CB2 cannabinoid receptors.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity (CB1/CB2) | Reference |
| This compound | 2.91 | 4.24 | ~0.7 | [1] |
| 1.85 | 5.96 | ~0.3 | [2][3][4][5] | |
| WIN 55,212-2 | 62.3 | 3.3 | ~18.9 | [6] |
| 1.9 (Full Agonist) | - | - |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation).
Table 2: Functional Potency (EC50/IC50, nM)
| Compound | Assay | CB1 Receptor (EC50/IC50, nM) | CB2 Receptor (EC50/IC50, nM) | Reference |
| This compound | [35S]GTPγS binding | Agonist | Agonist | [7] |
| WIN 55,212-2 | cAMP Assay | - | >1000-fold selective for CB2 | [8] |
| [35S]GTPγS binding | Partial Agonist | Full Agonist | [9] |
Signaling Pathways
Both this compound and WIN 55,212-2 exert their effects primarily through the activation of G-protein coupled CB1 and CB2 receptors. Upon activation, these receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Furthermore, activation of these receptors can modulate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[10]
WIN 55,212-2 has also been shown to interact with other targets, notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which may contribute to its analgesic effects.[11] Some of its actions have been reported to be independent of CB1 and CB2 receptors.[11] this compound is primarily characterized as a potent CB1/CB2 agonist with significant neuroprotective effects.[12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are outlines of standard protocols for cannabinoid receptor binding and functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the displacement of a radiolabeled cannabinoid ligand by the test compound (this compound or WIN 55,212-2) from cell membranes expressing either CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human or rodent CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940 or [3H]WIN 55,212-2).
-
Test compounds (this compound, WIN 55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Objective: To determine the ability of this compound and WIN 55,212-2 to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[35S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in an inactive state.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for agonist-stimulated [35S]GTPγS binding.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for each compound.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase.
Objective: To measure the inhibition of forskolin-stimulated cAMP accumulation by this compound and WIN 55,212-2 in cells expressing CB1 or CB2 receptors.
Materials:
-
Intact cells expressing CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP accumulation).
Physiological Effects
This compound: The primary reported physiological effect of this compound is its potent neuroprotective activity.[12][13][14] It has been shown to reduce infarct volume in models of traumatic brain injury and stroke.[12][14] The doses required for neuroprotection are significantly lower than those that induce typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[12][13]
WIN 55,212-2: This compound exhibits a broader range of physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties.[11] Its analgesic effects are thought to be mediated, in part, through its interaction with TRPV1 channels in sensory neurons.[11] WIN 55,212-2 has also been investigated for its potential in treating various conditions, including pain, inflammation, and neurodegenerative diseases. However, it can also produce typical cannabinoid-mediated psychoactive side effects due to its potent agonism at CB1 receptors.
Conclusion
This compound and WIN 55,212-2 are valuable pharmacological tools for investigating the endocannabinoid system. While both are potent cannabinoid receptor agonists, they display important differences in their receptor selectivity, functional efficacy, and overall physiological effects. This compound emerges as a more balanced CB1/CB2 agonist with pronounced neuroprotective effects at non-psychoactive doses. In contrast, WIN 55,212-2 shows a preference for the CB2 receptor and a wider range of physiological activities, some of which may be mediated by off-target interactions. The choice between these two compounds for research or therapeutic development will depend on the specific application and the desired pharmacological profile. This guide provides a foundational comparison to aid in this selection process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CB2 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. abmole.com [abmole.com]
- 6. rndsystems.com [rndsystems.com]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Properties of BAY 38-7271 Against Established Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cannabinoid receptor agonist, BAY 38-7271, with the well-established analgesics, morphine (an opioid agonist) and ibuprofen (a non-steroidal anti-inflammatory drug, NSAID). This document outlines their mechanisms of action through detailed signaling pathways, provides standardized experimental protocols for analgesic evaluation, and presents a qualitative comparison of their effects based on available preclinical data.
Mechanism of Action: A Tale of Three Pathways
The analgesic effects of this compound, morphine, and ibuprofen are mediated through distinct signaling pathways, each offering a unique approach to pain management.
This compound: Targeting the Endocannabinoid System
This compound is a potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its analgesic effects are primarily mediated through the activation of CB1 receptors located in the central and peripheral nervous systems.
Morphine: The Opioid Standard
Morphine, a classic opioid analgesic, exerts its effects by binding to and activating μ-opioid receptors (MOR), which are also G-protein coupled receptors found in the central and peripheral nervous systems.
Ibuprofen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Ibuprofen functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Comparative Analgesic Efficacy: A Qualitative Overview
| Analgesic Agent | Mechanism of Action | Reported Analgesic Effects in Preclinical Models | Potential Advantages | Potential Disadvantages |
| This compound | CB1/CB2 Receptor Agonist | Has demonstrated analgesic effects in rodent models, including the hot plate test.[2] | Novel mechanism of action, potential for treating neuropathic pain. | Psychoactive side effects are a common concern with CB1 agonists, though development of peripherally restricted agonists is a strategy to mitigate this. |
| Morphine | μ-Opioid Receptor Agonist | Potent analgesic effective in a wide range of preclinical pain models, including the hot plate and formalin tests. | High analgesic efficacy, the gold standard for severe pain. | High potential for tolerance, dependence, and respiratory depression. |
| Ibuprofen | COX-1/COX-2 Inhibitor | Effective in models of inflammatory pain, such as the second phase of the formalin test. Less effective in models of acute thermal pain like the hot plate test. | Well-established anti-inflammatory and analgesic effects, readily available. | Gastrointestinal side effects due to COX-1 inhibition, potential for cardiovascular risks with long-term use. |
Experimental Protocols for Analgesic Assessment
To facilitate comparative studies, detailed methodologies for two standard preclinical pain models are provided below.
Experimental Workflow: Preclinical Analgesic Testing
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal pain stimulus, primarily evaluating centrally acting analgesics.
Objective: To measure the latency of a thermal nociceptive response in rodents.
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
Procedure:
-
Acclimation: Acclimate the animals (rats or mice) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate, maintained at a constant temperature (typically 52-55°C), and start a timer.
-
Observation: Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Recording: Record the latency (in seconds) to the first clear nociceptive response.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Drug Administration: Administer the test compound (this compound), reference analgesic (e.g., morphine), or vehicle control via the appropriate route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the response latencies.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and across different treatment groups using appropriate statistical methods.
Formalin Test
The formalin test is a model of tonic, inflammatory pain that has two distinct phases, allowing for the evaluation of different analgesic mechanisms.
Objective: To assess the analgesic effects on both acute nociceptive and inflammatory pain.
Apparatus: A transparent observation chamber.
Procedure:
-
Acclimation: Place the animals individually in the observation chamber for at least 30 minutes to allow for acclimation.
-
Drug Administration: Administer the test compound (this compound), reference analgesics (e.g., morphine, ibuprofen), or vehicle control prior to the formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (typically 1-5% in saline) into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute, neurogenic pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain.
-
-
Data Analysis: The total time spent licking or biting in each phase is calculated and compared across treatment groups using appropriate statistical analyses.
Conclusion
This compound represents a promising analgesic candidate with a distinct mechanism of action from traditional opioids and NSAIDs. While a direct quantitative comparison with morphine and ibuprofen is limited by the lack of publicly available head-to-head preclinical data, the information on its cannabinoid receptor agonism suggests potential efficacy, particularly in pain states with a neuropathic component. Further research employing standardized preclinical models, such as the hot plate and formalin tests detailed in this guide, is crucial to fully elucidate the analgesic profile of this compound and its potential therapeutic advantages over existing pain management strategies. The provided signaling pathway diagrams and experimental workflows offer a foundational framework for such investigations.
References
A Comparative Analysis of the Efficacy of the Synthetic Cannabinoid BAY 38-7271 and Endocannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoid receptor agonist BAY 38-7271 and the primary endogenous cannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The comparison focuses on their binding affinities and functional efficacies at the cannabinoid receptors CB1 and CB2, supported by experimental data from in vitro assays. Detailed methodologies for the key experiments cited are also provided to ensure reproducibility and critical evaluation.
At a Glance: Key Efficacy Parameters
The synthetic compound this compound emerges as a highly potent and full agonist at both CB1 and CB2 receptors, exhibiting significantly higher binding affinity than the endocannabinoids anandamide and 2-AG. In contrast, anandamide acts as a partial agonist at the CB1 receptor, while 2-AG is a full agonist. The following tables summarize the quantitative data on their binding affinities and functional potencies.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Species/System |
| This compound | CB1 | 2.91[1] | Not Specified |
| 1.85[2][3] | Recombinant Human | ||
| CB2 | 4.24[1] | Not Specified | |
| 5.96[2][3] | Recombinant Human | ||
| Anandamide (AEA) | CB1 | 89[4] | Not Specified |
| CB2 | 371[4] | Not Specified | |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 472[5] | Not Specified |
| CB2 | 1400[5] | Not Specified |
Table 2: Functional Potency (EC50) and Efficacy (Emax) from [³⁵S]GTPγS Assays
| Compound | Receptor | EC50 (nM) | Efficacy (Emax) |
| This compound | CB1 | Data not available | Full Agonist[1] |
| CB2 | Data not available | Full Agonist[1] | |
| Anandamide (AEA) | CB1 | 31[4] | Partial Agonist[6] |
| CB2 | 121[7] | Weak Partial Agonist[7] | |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 519[5] | Full Agonist[8][9] |
| CB2 | 618[5] | Full Agonist[7] |
Signaling Pathways
Both this compound and endocannabinoids exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels.
Caption: Canonical signaling pathway of cannabinoid receptor agonists.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro pharmacological assays: radioligand competitive binding assays and [³⁵S]GTPγS functional assays.
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Caption: Workflow for a typical radioligand competitive binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing human or rat CB1 or CB2 receptors, or from brain tissue (for CB1). The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Competitive Binding Incubation: The prepared membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound, anandamide, or 2-AG).
-
Separation of Bound and Free Ligand: Following incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. This provides a measure of the compound's potency (EC50) and efficacy (Emax).
Detailed Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes expressing the cannabinoid receptor of interest are prepared.
-
Assay Incubation: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the agonist (this compound, anandamide, or 2-AG).
-
Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable by the agonist). The Emax value, relative to a standard full agonist, indicates whether the test compound is a full or partial agonist.
In Vivo Efficacy
Conclusion
The synthetic cannabinoid this compound is a highly potent, high-affinity, and full agonist at both CB1 and CB2 receptors, distinguishing it from the endogenous cannabinoids. Anandamide is a lower affinity partial agonist, while 2-AG is a lower affinity full agonist. This pharmacological profile underscores the potential for developing synthetic cannabinoids with tailored efficacy and potency for therapeutic applications. The provided experimental frameworks serve as a foundation for the continued exploration and comparison of novel cannabinoid compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 10. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of BAY 38-7271 and Other Neuroprotective Compounds
In the landscape of neuroprotective agent development, BAY 38-7271, a potent cannabinoid receptor agonist, has demonstrated significant promise in preclinical models of acute neuronal injury. This guide provides a comparative analysis of this compound against other neuroprotective strategies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by available experimental data and detailed methodologies.
This compound: A Profile
This compound is a structurally novel compound that acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with high affinity for both.[1][2] It has shown potent neuroprotective effects in various animal models of traumatic brain injury (TBI) and stroke.[3][4] The development of this compound, initially by Bayer AG and later licensed to KeyNeurotek Pharmaceuticals, reached Phase II clinical trials, although its development appears to have been discontinued.[1][5]
Mechanism of Action
The neuroprotective effects of this compound are primarily mediated through its activation of CB1 and CB2 receptors.[6] This activation triggers a cascade of intracellular signaling events that are believed to counteract the pathological processes initiated by brain injury. These mechanisms include the reduction of excitotoxicity, inflammation, and oxidative stress.
Comparative Efficacy of this compound
While direct head-to-head studies comparing this compound with a wide range of other neuroprotective compounds in the same experimental setting are scarce in published literature, a comparison can be drawn from its performance in preclinical models against the known effects of other cannabinoid agonists and compounds with different mechanisms of action.
One cannabinoid receptor agonist that this compound has been compared to is CP 55,940. Studies indicate that this compound is a full agonist with a potency similar to that of CP 55,940 in animal models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human CB1 | 2.91[1] |
| Human CB2 | 4.24[1] |
Table 2: Neuroprotective Efficacy of this compound in Animal Models
| Animal Model | Dosing | Outcome | Reference |
| Rat Traumatic Brain Injury (TBI) | 100 ng/kg/h (4h infusion) | 70% reduction in infarct volume | [7] |
| Rat TBI (3h delay) | 300 ng/kg/h | 59% reduction in infarct volume | [7] |
| Rat Transient Middle Cerebral Artery Occlusion (tMCAO) | 1 ng/kg/h | 91% neuroprotection in cortex | [6] |
| Rat tMCAO | 10 ng/kg/h | 53% neuroprotection in striatum | [6] |
| Rat Acute Subdural Hematoma (SDH) | 0.1 µg/kg (1h infusion) | 65% reduction in infarct volume | [6] |
| Rat SDH (5h delay) | 3 µg/kg (15 min infusion) | 64% reduction in infarct volume | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Induction of Injury: A craniotomy is performed over the right cerebral hemisphere. The dura mater is opened, and a subdural hematoma is induced by injecting autologous blood.
-
Drug Administration: this compound is administered intravenously at various doses and time points post-injury as a continuous infusion or a short-duration infusion.[6]
-
Outcome Assessment: 24 hours after the injury, the animals are sacrificed, and their brains are removed. The brains are then sectioned and stained to determine the infarct volume.[6] Intracranial pressure and brain water content can also be measured.[6]
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Induction of Ischemia: The right middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) using an intraluminal filament.
-
Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound is administered as an intravenous infusion.
-
Outcome Assessment: Neurological deficits are assessed at various time points. After a set period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are analyzed to determine the extent of the ischemic damage (infarct volume).[6]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for neuroprotective drug testing.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY-38-7271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Safety Operating Guide
Navigating the Disposal of BAY 38-7271: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BAY 38-7271 is a critical component of laboratory safety and regulatory compliance. Due to the lack of a publicly available, specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this guide provides essential safety and logistical information based on general best practices for hazardous chemical waste and the disposal of controlled substances in a research setting.
This compound is a potent synthetic cannabinoid receptor agonist and is classified as a controlled substance in some jurisdictions. This dual status necessitates a stringent and compliant disposal process. Adherence to institutional protocols and consultation with your organization's Environmental Health and Safety (EHS) department are paramount.
Key Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₁F₃O₅S |
| Molecular Weight | 430.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water |
Procedural Guidance for Disposal
The disposal of this compound must be approached with the understanding that it is both a potentially hazardous chemical and, in many locations, a regulated controlled substance. The following steps provide a general framework for its proper disposal.
Step 1: Regulatory and Institutional Consultation
Before initiating any disposal procedures, it is mandatory to:
-
Consult your institution's EHS Department: They will provide specific guidance based on your location's regulations and your facility's capabilities.
-
Verify the legal status of this compound: Determine if it is classified as a controlled substance under local, state, and federal regulations. This will dictate the primary disposal pathway.
Step 2: Segregation and Labeling
Proper segregation and labeling are crucial to prevent accidental exposure and ensure compliant disposal.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials.
-
Hazardous Waste Labeling: The container must be labeled as hazardous waste in accordance with your institution's policy. The label should clearly identify the contents as "this compound waste."
-
Segregation from Incompatible Wastes: Store the this compound waste container away from incompatible chemicals.
Step 3: Disposal of a Controlled Substance
If this compound is classified as a controlled substance, standard chemical waste disposal methods are not appropriate.
-
Reverse Distributor: The disposal of expired, unwanted, or waste-containing controlled substances must typically be handled by a DEA-licensed "reverse distributor."[1][2] Your institution's EHS or a designated compliance officer will have established procedures for this.
-
Record Keeping: Meticulous records of the disposal of controlled substances are required by regulatory bodies like the DEA.[1][3] This includes documenting the quantity of the substance being disposed of and maintaining records of its transfer to the reverse distributor.
-
Do Not Dispose On-Site: It is generally prohibited for laboratory personnel to dispose of controlled substances directly. They should not be flushed down the drain or placed in regular trash.[2][4]
Step 4: Disposal as Hazardous Chemical Waste (if not a controlled substance)
In the unlikely event that this compound is not considered a controlled substance in your jurisdiction, it should still be treated as a potent, hazardous chemical.
-
EHS Collection: The labeled and sealed waste container should be collected by your institution's EHS department for disposal via a licensed hazardous waste contractor.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
Step 5: Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[5][6]
-
First Rinse Collection: The first rinseate must be collected and disposed of as hazardous waste along with other this compound waste.[7]
-
Subsequent Rinses: Subsequent rinses may, depending on institutional policy, be permissible for drain disposal if they are not contaminated with other hazardous materials. Always confirm with your EHS.
-
Defacing Labels: Before disposing of the rinsed container in the appropriate waste stream (e.g., glass recycling), all labels must be thoroughly defaced or removed.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines and working closely with your institution's safety and compliance departments, you can ensure the safe and legal disposal of this compound, protecting both yourself and the environment.
References
- 1. unthsc.edu [unthsc.edu]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. k-state.edu [k-state.edu]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling BAY 38-7271
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BAY 38-7271, a potent synthetic cannabinoid receptor agonist. Given the absence of a specific Material Safety Data Sheet (MSDS), this guidance is based on the known properties of this compound and general safety protocols for handling potent, psychoactive research compounds. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Compound Information and Hazard Assessment
This compound is a selective and highly potent agonist for both the CB1 and CB2 cannabinoid receptors.[1][2] While it has shown neuroprotective properties in research settings, its potent psychoactive potential necessitates stringent safety measures.[1][2] Due to its high potency, even small quantities could have significant physiological effects.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁F₃O₅S | [1][3] |
| Molecular Weight | 430.44 g/mol | [1][3] |
| CAS Number | 212188-60-8 | [3] |
| CB₁ Receptor Affinity (Kᵢ) | 1.85 nM (human) | [1][2] |
| CB₂ Receptor Affinity (Kᵢ) | 5.96 nM (human) | [1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Category | Specific Requirements |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles and a face shield must be worn at all times when handling the solid compound or solutions. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is necessary when handling the powdered form or when there is a risk of aerosolization. |
| Body Protection | A disposable lab coat or gown should be worn over personal clothing. Ensure it is changed regularly and disposed of as hazardous waste. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol).
-
Weighing: Use a dedicated and calibrated analytical balance within the containment area. Handle the compound with non-sparking spatulas.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily available.
3.2. Solution Preparation:
-
Solvent Selection: this compound is slightly soluble in water.[4] For research purposes, it is often dissolved in organic solvents. Consult relevant literature for appropriate solvents for your specific application.
-
Dissolving: Add the solvent to the weighed compound slowly and carefully to avoid splashing. Cap the container tightly and mix using a vortex or sonicator within the fume hood.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3.3. Administration (in vitro/in vivo):
-
Containment: All procedures involving the administration of this compound should be performed in a manner that minimizes the risk of exposure to personnel.
-
Animal Handling: If used in animal studies, ensure that animal care staff are fully trained on the potential hazards and handling procedures. Cages should be clearly marked.
-
Aerosol Prevention: Take precautions to prevent the generation of aerosols during any transfer or administration steps.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weighing paper, and other solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
General Disposal Guidelines:
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Maintain a detailed log of all waste generated.
Emergency Procedures
| Emergency Situation | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. Wearing appropriate PPE, contain the spill with absorbent material. Collect the contaminated material into a sealed hazardous waste container. Decontaminate the area. |
Visualized Workflows
Caption: Workflow for handling this compound.
Caption: Emergency response for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
